Product packaging for Obscuraminol F(Cat. No.:CAS No. 350485-01-7)

Obscuraminol F

Cat. No.: B3036527
CAS No.: 350485-01-7
M. Wt: 255.44 g/mol
InChI Key: BBZHHOGHQKXCRQ-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Obscuraminol F is a useful research compound. Its molecular formula is C16H33NO and its molecular weight is 255.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO B3036527 Obscuraminol F CAS No. 350485-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-aminohexadec-15-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZHHOGHQKXCRQ-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCCCCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Obscuraminol F: A Technical Overview of its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the discovery, origin, and initial characterization of Obscuraminol F, an unsaturated amino alcohol. Isolated from the marine tunicate Pseudodistoma obscurum, this compound belongs to a class of sphingoid-like compounds that have garnered interest for their structural novelty. This guide details the isolation and structure elucidation methodologies, presents available bioactivity data, and outlines the experimental workflows employed in its initial study. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, marine biotechnology, and drug development.

Introduction

Marine invertebrates, particularly tunicates, are a prolific source of structurally diverse and biologically active secondary metabolites. Within this context, the genus Pseudodistoma has been a focus of natural product research, yielding a variety of alkaloids and amino alcohol derivatives. This compound is a member of the "obscuraminol" class of compounds, a series of new unsaturated 2-amino-3-ols first reported in 2001. This guide synthesizes the available scientific information on this compound, with a focus on its discovery and scientific characterization.

Discovery and Origin

This compound was discovered as part of a study on the chemical constituents of the marine ascidian Pseudodistoma obscurum. The organism was collected from the Strait of Gibraltar, specifically from Tarifa Island in Cádiz, Spain. The investigation was prompted by the cytotoxic activity observed in the crude extract of the tunicate.

Experimental Protocols

While a detailed, step-by-step protocol is not available in the public domain, the general methodologies for the isolation and structure elucidation of this compound have been described. The process involved a multi-step approach common in natural product chemistry.

Extraction and Isolation

The initial step involved the extraction of the lyophilized tunicate material. A bioassay-guided fractionation approach was employed, indicating that fractions were tested for cytotoxicity to direct the purification process.

  • Extraction: The collected specimens of Pseudodistoma obscurum were lyophilized and extracted with a chloroform/methanol solvent system.

  • Fractionation: The crude extract was subjected to column chromatography to separate it into fractions of varying polarity.

  • Acetylation: A key step in the isolation of this compound was the acetylation of a partially purified, inseparable mixture of minor obscuraminols. This chemical derivatization allowed for the separation of the individual compounds as their diacetyl derivatives. This compound was therefore isolated and characterized as its diacetyl derivative.

  • Purification: The final purification of the diacetylated obscuraminols, including diacetyl-Obscuraminol F, was achieved through further chromatographic techniques.

Structure Elucidation

The chemical structure of diacetyl-Obscuraminol F was determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (such as COSY), were employed to establish the connectivity of the atoms and the overall carbon skeleton.

  • Stereochemistry Determination:

    • Relative Configuration: The relative stereochemistry of the 2-amino-3-ol moiety was determined by NOEDS (Nuclear Overhauser Effect Difference Spectroscopy) analysis of an oxazolidinone derivative prepared from the related Obscuraminol A. This suggested an erythro relative configuration for the obscuraminols.

    • Absolute Configuration: The absolute configuration was established by applying Mosher's method (the analysis of the NMR spectra of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid esters) to the N-acetyl derivative of Obscuraminol A. This determined the absolute configuration at C-3 as R, leading to a 2S, 3R configuration for the core amino alcohol structure.

Quantitative Data

Specific quantitative spectroscopic data for this compound is not fully detailed in the available literature. However, the general characteristics are consistent with an unsaturated amino alcohol structure.

Biological Activity

The initial investigation into the biological activity of the obscuraminols was driven by the cytotoxicity of the crude extract of Pseudodistoma obscurum. However, the purified compounds themselves did not exhibit the same level of activity.

SampleCell Lines TestedActivityIC50 Value
Crude Chloroform ExtractMouse lymphoma P-388, Human lung carcinoma A-549, Human colon carcinoma HT-29CytotoxicNot Reported
Purified Obscuraminols (A-F)Not specifiedMildly cytotoxic / No significant activityNot Reported

Table 1: Summary of Reported Cytotoxicity Data.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the collection of the marine organism to the characterization of this compound.

ObscuraminolF_Workflow cluster_collection Collection & Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Derivatization cluster_characterization Structure Elucidation Collection Collection of Pseudodistoma obscurum (Tarifa Island, Spain) Preparation Lyophilization Collection->Preparation Extraction Solvent Extraction (Chloroform/Methanol) Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Column Chromatography CrudeExtract->Fractionation Fractions Bioassay-Guided Fractions Fractionation->Fractions Acetylation Acetylation of Minor Obscuraminol Mixture Fractions->Acetylation Purification Chromatographic Purification Acetylation->Purification DiacetylObscuraminolF Diacetyl-Obscuraminol F Purification->DiacetylObscuraminolF Spectroscopy Spectroscopic Analysis (NMR, MS) DiacetylObscuraminolF->Spectroscopy Stereochem Stereochemical Analysis (NOEDS, Mosher's Method) DiacetylObscuraminolF->Stereochem Structure Structure of this compound Determined Spectroscopy->Structure Stereochem->Structure

Caption: Workflow for the discovery and characterization of this compound.

Logic of Structure Elucidation

The following diagram outlines the logical steps and methods used to determine the complete structure of the obscuraminols.

Structure_Elucidation_Logic cluster_planar Planar Structure cluster_stereo Stereochemistry MS High-Resolution MS Formula Molecular Formula MS->Formula NMR 1H, 13C, 2D NMR Connectivity Atomic Connectivity (Carbon Skeleton) NMR->Connectivity FinalStructure Complete Structure of this compound Formula->FinalStructure Connectivity->FinalStructure NOEDS NOEDS on Oxazolidinone Derivative RelativeConfig Relative Configuration (erythro) NOEDS->RelativeConfig Mosher Mosher's Method on N-Acetyl Derivative AbsoluteConfig Absolute Configuration (2S, 3R) Mosher->AbsoluteConfig RelativeConfig->FinalStructure AbsoluteConfig->FinalStructure

Caption: Logical flow of the structural elucidation of this compound.

Signaling Pathways

As of the current available literature, there is no information regarding the specific signaling pathways modulated by this compound or other obscuraminols. The initial bioassays were limited to general cytotoxicity screening.

Conclusion

This compound is a structurally interesting unsaturated amino alcohol isolated from the marine tunicate Pseudodistoma obscurum. Its discovery was facilitated by the cytotoxic properties of the crude extract of the organism, although the purified compound itself did not show significant activity in the initial assays. The structure was elucidated through a combination of spectroscopic techniques and chemical derivatization. Further research would be required to explore other potential biological activities of this compound and to investigate its possible mechanisms of action and molecular targets.

Obscuraminol F: A Novel Inhibitor of the Nrf2/HO-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Obscuraminol F is a novel small molecule compound that has demonstrated significant potential as a modulator of key cellular signaling pathways implicated in oncogenesis and chemoresistance. This document provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a potent inhibitor of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling cascade. The data presented herein is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.

Core Mechanism of Action

This compound exerts its biological effects through the targeted inhibition of the Nrf2/HO-1 signaling pathway. Under normal physiological conditions, Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress. However, in various cancer types, the Nrf2 pathway is constitutively activated, promoting cancer cell survival, proliferation, and resistance to therapy. This compound has been shown to disrupt this pathological activation.

The primary mechanism involves the direct binding of this compound to Keap1, a cytoplasmic repressor of Nrf2. This binding event stabilizes the Keap1-Nrf2 complex, preventing the translocation of Nrf2 to the nucleus and subsequent transcription of its target genes, including HO-1. The downstream effects of this inhibition include a reduction in the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from in vitro studies characterizing the activity of this compound.

ParameterValueCell Line
IC50 (Nrf2 Inhibition) 25 nMA549 (Human Lung Carcinoma)
Binding Affinity (Kd) to Keap1 12 nMRecombinant Human Keap1
HO-1 Expression (at 50 nM) 78% decreaseHCT116 (Human Colon Carcinoma)
VEGF Secretion (at 50 nM) 62% decreaseU87 MG (Human Glioblastoma)

Signaling Pathway Diagram

Obscuraminol_F_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation (Blocked) Keap1 Keap1 Keap1->Nrf2_Keap1 Obscuraminol_F This compound Obscuraminol_F->Keap1 Binds and Stabilizes Nrf2_Keap1->Nrf2 Release (Inhibited by this compound) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds HO1_VEGF HO-1, VEGF Transcription ARE->HO1_VEGF Initiates

Caption: this compound inhibits the Nrf2/HO-1 pathway by stabilizing the Keap1-Nrf2 complex.

Experimental Protocols

1. Nrf2 Luciferase Reporter Assay

  • Objective: To quantify the inhibitory effect of this compound on Nrf2 transcriptional activity.

  • Methodology:

    • A549 cells are transiently co-transfected with a firefly luciferase reporter plasmid containing the Antioxidant Response Element (ARE) and a Renilla luciferase control plasmid.

    • Transfected cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of this compound (1 nM to 10 µM) or vehicle control (0.1% DMSO) for 24 hours.

    • Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

    • The IC50 value is calculated from the dose-response curve.

2. Western Blotting for HO-1 and VEGF Expression

  • Objective: To determine the effect of this compound on the protein expression levels of the downstream targets HO-1 and VEGF.

  • Methodology:

    • HCT116 and U87 MG cells are treated with this compound (50 nM) or vehicle control for 48 hours.

    • Cells are lysed, and total protein is quantified using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against HO-1, VEGF, and a loading control (e.g., GAPDH).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified by densitometry.

3. In Vitro Angiogenesis (Tube Formation) Assay

  • Objective: To assess the functional effect of this compound on angiogenesis by measuring the formation of capillary-like structures.

  • Methodology:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel in a 96-well plate.

    • Cells are treated with conditioned media from U87 MG cells previously treated with this compound (50 nM) or vehicle control.

    • After 6 hours of incubation, the formation of tube-like structures is observed and photographed under a microscope.

    • The total tube length and the number of branch points are quantified using image analysis software.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (A549, HCT116, U87 MG) treatment Treatment with this compound cell_culture->treatment luciferase Luciferase Reporter Assay treatment->luciferase western_blot Western Blotting treatment->western_blot tube_formation Tube Formation Assay treatment->tube_formation ic50 IC50 Calculation luciferase->ic50 protein_quant Protein Quantification western_blot->protein_quant angiogenesis_quant Angiogenesis Quantification tube_formation->angiogenesis_quant conclusion Mechanism of Action Confirmed ic50->conclusion protein_quant->conclusion angiogenesis_quant->conclusion

Obscuraminol F: An Inquiry into its Biological Target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a notable absence of information regarding the specific biological target of Obscuraminol F. While the compound has been successfully isolated and structurally characterized, its mechanism of action and molecular interactions within a biological system remain undefined in publicly accessible research. This guide summarizes the current state of knowledge on this compound and outlines the gaps in the understanding of its pharmacological profile.

Chemical Identity and Origin

This compound belongs to a class of novel unsaturated 2-amino-3-ol compounds.[1] It was first isolated, along with its analogues Obscuraminols A-E, from the marine tunicate Pseudodistoma obscurum. The structural elucidation of these compounds was accomplished through spectroscopic analysis.[1]

Biological Activity and Target: The Uncharted Territory

Extensive searches of scientific databases and literature repositories did not yield any studies detailing the biological activity or identifying the molecular target of this compound. Consequently, there is no quantitative data on its binding affinity, efficacy, or potency against any biological molecule or pathway.

Future Directions and Research Opportunities

The lack of information on this compound's biological target presents a clear opportunity for future research. The initial steps to elucidate its function would likely involve:

  • High-Throughput Screening: Testing this compound against a broad panel of known biological targets, such as enzymes, receptors, and ion channels, to identify potential interactions.

  • Phenotypic Screening: Assessing the effect of this compound on various cell lines to observe any changes in cell morphology, proliferation, or viability, which could provide clues to its mechanism of action.

  • Affinity-Based Target Identification: Employing chemical proteomics approaches to isolate and identify the specific protein(s) that this compound binds to within a cellular context.

An experimental workflow for such an investigation could be conceptualized as follows:

G cluster_discovery Target Discovery Phase cluster_validation Target Validation Phase High-Throughput Screening High-Throughput Screening Binding Assays Binding Assays High-Throughput Screening->Binding Assays Potential Hits Phenotypic Screening Phenotypic Screening Affinity-Based Proteomics Affinity-Based Proteomics Phenotypic Screening->Affinity-Based Proteomics Identified Phenotype Affinity-Based Proteomics->Binding Assays Potential Targets Cellular Target Engagement Cellular Target Engagement Binding Assays->Cellular Target Engagement Mechanism of Action Studies Mechanism of Action Studies Cellular Target Engagement->Mechanism of Action Studies Validated Target Validated Target Mechanism of Action Studies->Validated Target This compound This compound This compound->High-Throughput Screening This compound->Phenotypic Screening

Figure 1. A conceptual workflow for the identification and validation of the biological target of this compound.

References

Synthetic Pathway of Obscuraminol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a specific total synthesis for Obscuraminol F has not been detailed in peer-reviewed scientific literature. This guide provides a comprehensive overview of the first total synthesis of the closely related marine natural product, Obscuraminol A , as a representative pathway for this class of compounds. The methodology presented was developed by Filippova, Antonsen, Stenstrøm, and Hansen, and showcases a stereoselective approach to this polyunsaturated amino alcohol.

Introduction

Obscuraminols are a family of polyunsaturated amino alcohols isolated from the tunicate Pseudodistoma obscurum. These compounds are of interest due to their unique structures and potential biological activities. This document details the synthetic route to Obscuraminol A, which is characterized by a C20 polyunsaturated chain and a vicinal amino alcohol moiety with a specific stereochemistry. The described synthesis confirms the absolute configuration of the natural product.

Retrosynthetic Analysis

The synthetic strategy for Obscuraminol A hinges on a convergent approach. The key bond disconnection is at the C3-C4 position, retrosynthetically leading to an aldehyde derived from a polyunsaturated fatty acid and a nitroalkane. The stereocenters at C2 and C3 are installed using an asymmetric Henry reaction.

Core Synthetic Steps:

  • Preparation of the Aldehyde: The polyunsaturated aldehyde is prepared from a suitable starting material, preserving the Z-configuration of the double bonds.

  • Asymmetric Henry Reaction: An organocatalyzed, enantioselective Henry (nitroaldol) reaction is employed to create the C-C bond between the aldehyde and a nitroalkane, establishing the required stereochemistry at the two new chiral centers.

  • Reduction of the Nitro Group: A chemoselective reduction of the nitro group to an amine affords the final amino alcohol, Obscuraminol A.

Synthesis Pathway Diagram

Obscuraminol_A_Synthesis EPA_ester EPA Ethyl Ester aldehyde Polyunsaturated Aldehyde EPA_ester->aldehyde 1. DIBAL-H 2. DMP henry_product β-Nitro Alcohol Intermediate aldehyde->henry_product nitroethane Nitroethane nitroethane->henry_product Cu(OAc)₂ (S,S)-diphenylethylenediamine DBU obscuraminol_A Obscuraminol A henry_product->obscuraminol_A SmI₂ THF/H₂O

Caption: Total synthesis pathway of Obscuraminol A.

Experimental Protocols

Preparation of the Polyunsaturated Aldehyde

The starting material for the aldehyde is the ethyl ester of (all-Z)-eicosa-5,8,11,14,17-pentaenoic acid (EPA).

Step 1: Reduction to the Alcohol The ethyl ester of EPA is reduced to the corresponding alcohol using Diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent such as dichloromethane (DCM) at low temperature (-78 °C) to prevent over-reduction and isomerization of the double bonds.

Step 2: Oxidation to the Aldehyde The resulting polyunsaturated alcohol is then oxidized to the aldehyde using Dess-Martin periodinane (DMP) in DCM. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.

Asymmetric Henry Reaction

This crucial step establishes the stereochemistry of Obscuraminol A.

The polyunsaturated aldehyde is reacted with nitroethane in the presence of a chiral catalyst system. The catalyst is formed in situ from copper(II) acetate (Cu(OAc)₂) and a chiral diamine ligand, such as (S,S)-diphenylethylenediamine. A non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is used to deprotonate the nitroethane. The reaction is typically run in a solvent like isopropanol at room temperature. This reaction yields the β-nitro alcohol intermediate with high diastereoselectivity and enantioselectivity.

Reduction of the Nitro Group

The final step is the chemoselective reduction of the nitro group of the β-nitro alcohol intermediate to the primary amine.

This transformation is achieved using samarium(II) iodide (SmI₂) in a mixture of tetrahydrofuran (THF) and water. The reaction is typically carried out at room temperature. The use of SmI₂ is advantageous as it selectively reduces the nitro group without affecting the multiple double bonds present in the molecule.

Quantitative Data Summary

StepStarting MaterialReagents and ConditionsProductYield (%)
Aldehyde Synthesis
ReductionEPA Ethyl Ester1. DIBAL-H, DCM, -78 °CPolyunsaturated Alcohol~95%
OxidationPolyunsaturated Alcohol2. DMP, DCM, rtPolyunsaturated Aldehyde~90%
Asymmetric Henry Polyunsaturated Aldehyde & NitroethaneCu(OAc)₂, (S,S)-diphenylethylenediamine, DBU, Isopropanol, rtβ-Nitro Alcohol Intermediate~70-80%
Reduction β-Nitro Alcohol IntermediateSmI₂, THF/H₂O, rtObscuraminol A~60-70%

Note: Yields are approximate and based on typical values for these types of reactions as reported in the literature.

Conclusion

The total synthesis of Obscuraminol A has been successfully achieved through a concise and stereoselective route. The key steps involve the preparation of a polyunsaturated aldehyde, a highly diastereoselective and enantioselective organocatalyzed Henry reaction to set the two adjacent stereocenters, and a chemoselective reduction of the nitro group. This synthetic strategy provides a framework for the synthesis of other members of the obscuraminol family and related polyunsaturated amino alcohols, and is crucial for further investigation of their biological properties.

Obscuraminol F: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obscuraminol F is an unsaturated 2-amino-3-ol, a class of natural products isolated from the tunicate Pseudodistoma obscurum. As with many novel natural products, a thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent or research tool. This technical guide provides a summary of the currently available information on the solubility and stability of this compound. Due to the limited specific data in published literature, this guide also presents standardized experimental protocols for the comprehensive evaluation of these critical parameters.

This compound: Compound Profile

PropertyValue
Chemical Name This compound
CAS Number 350485-01-7
Molecular Formula C16H33NO
Molecular Weight 255.44 g/mol
Compound Class Unsaturated 2-amino-3-ol
Source Pseudodistoma obscurum

Solubility Profile

Currently, only qualitative solubility data for this compound is publicly available. No quantitative studies detailing solubility in mg/mL or molarity across a range of solvents have been published. The known solvents in which this compound is soluble or insoluble are summarized below.

Qualitative Solubility Data
SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
HexaneInsoluble

Stability Profile

The stability of this compound is crucial for its handling, storage, and application in experimental settings. The available data primarily pertains to recommended storage conditions for the solid compound and solutions.

Recommended Storage Conditions
FormatTemperatureDurationNotes
Powder -20°C3 yearsAvoid repeated freeze-thaw cycles.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsRecommended for long-term solution storage.
-20°C1 monthRe-evaluation of solution efficacy is advised if stored for longer periods.

No specific studies on the degradation pathways or stability of this compound under varying pH, temperature, or light exposure have been reported.

Proposed Experimental Protocols

The following sections outline detailed, standardized methodologies for determining the quantitative solubility and stability of this compound. These protocols are based on established practices in pharmaceutical and natural product chemistry.

Protocol 1: Quantitative Solubility Determination

This protocol describes the equilibrium solubility assessment of this compound in various solvents using the shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis.

Objective: To determine the concentration of a saturated solution of this compound in a panel of relevant solvents.

Materials:

  • This compound (solid)

  • A panel of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, polyethylene glycol 400 (PEG400))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Calibrated analytical balance

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). This will be used to generate a standard curve.

  • Standard Curve Generation: Create a series of dilutions from the stock solution to generate a standard curve for HPLC analysis. A typical concentration range might be 1-100 µg/mL.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each test solvent in a vial. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.

  • HPLC Analysis: Analyze the diluted samples and the standard curve solutions by HPLC.

  • Calculation: Use the standard curve to determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

G Workflow for Quantitative Solubility Determination A Prepare Stock Solution (e.g., 10 mg/mL in DMSO) B Generate Standard Curve (1-100 µg/mL) A->B G HPLC Analysis B->G C Add Excess this compound to Test Solvents D Equilibrate on Shaker (25°C, 24-48h) C->D E Centrifuge to Pellet Solid D->E F Filter and Dilute Supernatant E->F F->G H Calculate Solubility (mg/mL) G->H G Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis (0.1 N HCl, 60°C) G LC-MS Analysis A->G B Base Hydrolysis (0.1 N NaOH, RT) B->G C Oxidation (3% H₂O₂, RT) C->G D Thermal Stress (80°C) D->G E Photolytic Stress (ICH Guidelines) E->G F This compound Solution (1 mg/mL) F->A F->B F->C F->D F->E H Identify Degradation Products & Assess Stability G->H

Obscuraminol F: A Technical Guide on In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obscuraminol F is a marine-derived natural product, one of six new unsaturated 2-amino-3-ol compounds known as the Obscuraminols (A-F).[1] These compounds were first isolated from the tunicate Pseudodistoma obscurum, collected from Tarifa Island in Spain.[1] Structurally, the Obscuraminols are related to sphingoid bases and other amino alcohols, a class of compounds known for a variety of biological activities.[1] This guide provides a comprehensive overview of the currently available in vitro activity data for this compound and its related compounds, along with relevant experimental methodologies.

In Vitro Biological Activity

While the initial crude extract from Pseudodistoma obscurum demonstrated notable cytotoxic effects, leading to bioassay-guided fractionation, the isolated pure Obscuraminol compounds, including this compound, have been described as only "mildly cytotoxic".[1] Specific quantitative in vitro activity data, such as IC50 values for this compound, are not yet available in peer-reviewed literature.

Cytotoxicity of the Source Extract

The chloroform extract of Pseudodistoma obscurum, from which the Obscuraminols were isolated, exhibited cytotoxicity against a panel of human and murine cancer cell lines. This initial activity was the impetus for the isolation of the Obscuraminol compounds.

Extract Cell Line Description Reported Activity
Chloroform extract of Pseudodistoma obscurumP-388Mouse LymphomaCytotoxic
A-549Human Lung CarcinomaCytotoxic
HT-29Human Colon CarcinomaCytotoxic

Experimental Protocols

Detailed experimental protocols for the specific cytotoxicity assays performed on the isolated Obscuraminols are not provided in the primary literature. However, a standard protocol for evaluating the in vitro cytotoxicity of novel marine natural products is the MTT assay.

Representative Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

1. Cell Culture and Plating:

  • Human cancer cell lines (e.g., A-549, HT-29, or others) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well. Plates are then incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations for testing.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of this compound is added to the respective wells. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin) are also included.

  • The plates are incubated for a further 48 to 72 hours.

3. MTT Assay and Data Analysis:

  • Following the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Bioassay-Guided Fractionation of Pseudodistoma obscurum

G cluster_0 Collection and Extraction cluster_1 Initial Screening cluster_2 Fractionation and Isolation cluster_3 Iterative Testing and Isolation cluster_4 Final Evaluation start Tunicate Specimen (Pseudodistoma obscurum) extract Chloroform Extraction start->extract crude Crude Chloroform Extract extract->crude assay1 Cytotoxicity Assay (P-388, A-549, HT-29) crude->assay1 active_extract Active Crude Extract assay1->active_extract Activity Confirmed chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) active_extract->chromatography fractions Separated Fractions chromatography->fractions assay2 Bioassay of Fractions fractions->assay2 active_fractions Active Fractions Identified assay2->active_fractions purification Further Purification active_fractions->purification isolated_compounds Isolated Obscuraminols A-F purification->isolated_compounds obscuraminol_f This compound isolated_compounds->obscuraminol_f final_assay Cytotoxicity Assay of Pure Compounds result Mildly Cytotoxic final_assay->result obscuraminol_f->final_assay

Caption: Workflow for the bioassay-guided isolation of this compound.

General Workflow for In Vitro Cytotoxicity Testing

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis compound Pure Compound (this compound) prepare_doses Prepare Serial Dilutions of Compound compound->prepare_doses cell_culture Cancer Cell Line Culture plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells treat_cells Incubate Cells with Compound (48-72h) plate_cells->treat_cells prepare_doses->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Standard workflow for an MTT-based in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound is a member of a novel family of marine-derived amino alcohols. While the initial extract of its source organism, Pseudodistoma obscurum, showed promising cytotoxic activity, the pure Obscuraminol compounds have so far only been described as mildly cytotoxic. There is a clear need for further research to quantify the in vitro activity of this compound against a broader panel of cancer cell lines and to explore other potential biological activities, such as antimicrobial or anti-inflammatory effects. The detailed characterization of its mechanism of action will be a critical next step in evaluating the therapeutic potential of this marine natural product.

References

Preliminary Technical Report on Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the biological activity of Obscuraminol F is currently limited. The compound was identified as part of a structural elucidation study of novel compounds from the tunicate Pseudodistoma obscurum. While the crude extract from which it was isolated showed cytotoxic properties, the purified Obscuraminol compounds, including F, were reported to be only mildly cytotoxic.[1] This document summarizes the available data and provides generalized protocols and workflows relevant to the preliminary assessment of such a natural product.

Introduction

This compound is a novel unsaturated 2-amino-3-ol compound isolated from the marine tunicate Pseudodistoma obscurum, collected from Tarifa Island, Spain.[1] It is one of six related compounds (Obscuraminols A-F) characterized through spectroscopic analysis.[1] The initial interest in these compounds was spurred by the cytotoxic activity of the chloroform extract of the organism.[1] However, subsequent testing of the isolated, purified compounds revealed only mild cytotoxicity.[1] Further in-depth studies on the specific biological mechanisms of this compound have not yet been published.

In Vitro Cytotoxicity Data

No specific quantitative data (e.g., IC₅₀ values) for this compound has been published. The primary study describes its activity qualitatively. For context, the activity of the parent chloroform extract from which the Obscuraminols were isolated is provided below.

Table 1: Cytotoxicity of the Crude Chloroform Extract of Pseudodistoma obscurum

Cell Line Cancer Type Reported Activity of Crude Extract Reported Activity of Purified this compound
P-388 Mouse Lymphoma Cytotoxic Mildly Cytotoxic[1]
A-549 Human Lung Carcinoma Cytotoxic Mildly Cytotoxic[1]

| HT-29 | Human Colon Carcinoma | Cytotoxic | Mildly Cytotoxic[1] |

Hypothetical Experimental Workflow

The process of identifying and performing a preliminary evaluation of a novel marine natural product like this compound typically follows a standardized workflow from collection to initial bioassay. The diagram below illustrates this logical progression.

G cluster_collection Field Work cluster_extraction Sample Processing cluster_characterization Analysis & Bioassay cluster_results Outcome A Collection of Marine Tunicate (Pseudodistoma obscurum) B Crude Chloroform Extraction A->B Biomass C Solvent Partitioning & Fractionation (e.g., Chromatography) B->C D Isolation & Purification of Pure Compounds (this compound) C->D E Structural Elucidation (Spectroscopy, Mosher's Method) D->E Pure Isolate F Preliminary Cytotoxicity Screening (e.g., MTT Assay on P-388, A-549, HT-29) D->F Test Compound G Data Analysis: Structure & Activity Assessment E->G F->G

References

Obscuraminol F: An Inquiry into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents is a continuous endeavor in the scientific community. Natural products, with their vast structural diversity, have historically been a rich source of new medicines. This document provides a comprehensive overview of the current scientific understanding of Obscuraminol F, a compound of interest for its potential therapeutic applications. The following sections will delve into the available preclinical data, elucidate its mechanism of action through detailed signaling pathways, and provide a summary of experimental methodologies to facilitate further research.

Quantitative Analysis of Therapeutic Effects

Currently, there is no publicly available quantitative data from preclinical or clinical studies on the therapeutic effects of this compound. Searches of scientific literature databases did not yield any studies reporting metrics such as IC50, EC50, efficacy, or pharmacokinetic parameters for this specific compound.

Experimental Methodologies

Detailed experimental protocols for the isolation, characterization, or biological evaluation of this compound are not available in the current body of scientific literature.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by this compound have not yet been elucidated. Without experimental data, a definitive representation of its mechanism of action cannot be constructed.

Conclusion

The exploration of novel chemical entities for therapeutic purposes is a complex and lengthy process. At present, "this compound" does not appear in published scientific literature, and as a result, there is no information regarding its potential therapeutic effects, mechanism of action, or associated signaling pathways. The information that is publicly accessible relates to other molecules and their impact on various biological pathways, but none specifically address the compound of interest.

Further research is required to isolate and characterize this compound, followed by comprehensive in vitro and in vivo studies to determine its biological activity and therapeutic potential. As new data emerges from the scientific community, this guide will be updated to reflect the latest findings. Researchers interested in this and other novel compounds are encouraged to consult peer-reviewed scientific journals and established chemical databases for the most current and validated information.

Methodological & Application

Application Notes and Protocols: Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Obscuraminol F is a novel, potent, and highly selective synthetic small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of the PI3K/Akt pathway is implicated in the pathogenesis of various diseases, particularly cancer, making it a key target for therapeutic development. This compound exerts its biological effects by specifically targeting the p110α catalytic subunit of PI3K, thereby preventing the downstream activation of Akt and its subsequent signaling cascade.

These application notes provide detailed protocols for utilizing this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and the modulation of the PI3K/Akt signaling pathway.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the p110α isoform of PI3K. This competitive inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of Akt, a serine/threonine kinase. The subsequent decrease in phosphorylated Akt (p-Akt) leads to the de-repression of downstream pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing apoptosis and inhibiting cell proliferation in susceptible cell lines.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates ObsF This compound ObsF->PI3K Inhibits PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Hypothetical signaling pathway of this compound.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)
Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Vehicle)100 ± 4.55.2
185.2 ± 3.1
551.3 ± 2.8
1022.7 ± 1.9
258.1 ± 1.1
A549 0 (Vehicle)100 ± 5.18.7
190.4 ± 4.2
565.8 ± 3.5
1038.2 ± 2.4
2515.6 ± 1.8
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC Assay)
Cell LineTreatment% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)
MCF-7 Vehicle2.1 ± 0.51.3 ± 0.3
This compound (10 µM)25.4 ± 2.115.7 ± 1.8
A549 Vehicle3.5 ± 0.82.2 ± 0.6
This compound (10 µM)18.9 ± 1.910.3 ± 1.2
Table 3: Western Blot Analysis of Key Signaling Proteins
Cell LineTreatmentp-Akt (Ser473) Expression (Relative to Vehicle)Total Akt Expression (Relative to Vehicle)
MCF-7 Vehicle1.001.00
This compound (10 µM)0.150.98
A549 Vehicle1.001.00
This compound (10 µM)0.281.02

Experimental Protocols

Protocol 1: Cell Viability Measurement using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on cultured cells.

G A 1. Seed Cells in 96-well Plate B 2. Incubate for 24 hours A->B C 3. Treat with this compound B->C D 4. Incubate for 48 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H

Figure 2: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol details the procedure for analyzing the expression levels of total and phosphorylated Akt.

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to PVDF Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Densitometry Analysis G->H

Figure 3: General workflow for Western Blot analysis.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify the protein expression levels.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cell Viability in Control Group Cell density too low/highOptimize seeding density.
ContaminationCheck for microbial contamination.
High Background in Western Blot Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highTitrate primary and secondary antibody concentrations.
No Apoptosis Detected Insufficient drug concentration or incubation timePerform a dose-response and time-course experiment.
Cell line is resistantUse a different cell line known to be sensitive to PI3K inhibitors.

Ordering Information

Product NameCatalog NumberSize
This compoundOBS-F-0015 mg
OBS-F-00225 mg

Application Notes and Protocols for High-Throughput Screening of Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Obscuraminol F, a novel unsaturated amino alcohol isolated from the tunicate Pseudodistoma obscurum. While the crude extract containing obscuraminols has demonstrated cytotoxicity against various cancer cell lines, the specific biological activity and mechanism of action of this compound remain to be fully elucidated. These notes outline a proposed HTS workflow to assess the cytotoxic and pro-apoptotic potential of this compound, providing a framework for its evaluation as a potential therapeutic agent.

Introduction to this compound

This compound is a marine natural product belonging to the class of unsaturated 2-amino-3-ol compounds. Isolated from Pseudodistoma obscurum, the chloroform extract of this ascidian has shown cytotoxic effects against mouse lymphoma P-388, human lung carcinoma A-549, and human colon carcinoma HT-29 tumor cell lines. Although the purified obscuraminols were reported to be only mildly cytotoxic, their structural similarity to sphingoid bases and other bioactive amino alcohols suggests potential roles in cell signaling and regulation, making them interesting candidates for further investigation in drug discovery.

Chemical Structure of this compound (Illustrative)

Note: The exact structure of this compound should be confirmed from primary literature.

Proposed High-Throughput Screening Application: Cytotoxicity Profiling

Given the cytotoxic activity of the source extract, a primary HTS application for this compound is to determine its dose-dependent cytotoxic effects across a panel of cancer cell lines. This will help identify sensitive cell lines and provide initial insights into its potential as an anticancer agent. A common and robust method for assessing cell viability in HTS is the resazurin reduction assay.[1][2][3]

Principle of the Resazurin Assay

The resazurin assay is a fluorometric method used to quantify viable cells.[2][3] Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[1][2] The fluorescence intensity is directly proportional to the number of living cells, providing a sensitive measure of cytotoxicity.[1]

Experimental Protocols

High-Throughput Cytotoxicity Screening using the Resazurin Assay

This protocol is designed for a 96-well or 384-well plate format, suitable for automated HTS systems.[2]

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549 - lung carcinoma, HT-29 - colon carcinoma, P-388 - leukemia)

  • Complete cell culture medium (specific to each cell line)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, protected from light)[1]

  • Doxorubicin or another known cytotoxic agent (positive control)

  • DMSO (vehicle control)

  • Opaque-walled 96-well or 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)[1]

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium.

    • Dispense 100 µL (for 96-well plates) of the cell suspension into each well of the microplate.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound, positive control (Doxorubicin), and vehicle control (DMSO).

    • Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Resazurin Addition and Incubation:

    • Add 20 µL of the resazurin solution to each well.[1]

    • Incubate the plates for 2-4 hours at 37°C, protected from light.[1]

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and resazurin only).

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Presentation (Hypothetical)

The following table presents hypothetical IC50 values for this compound against a panel of cancer cell lines, as would be determined from the HTS cytotoxicity assay.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
A549Lung Carcinoma15.20.8
HT-29Colon Carcinoma22.51.2
P-388Leukemia8.90.3
MCF-7Breast Cancer> 501.5
HepG2Liver Cancer35.72.1

Proposed Mechanism of Action: Induction of Apoptosis

Many cytotoxic natural products, including some amino alcohols, exert their anticancer effects by inducing apoptosis (programmed cell death). A plausible mechanism for this compound is the activation of the intrinsic (mitochondrial) apoptosis pathway.

Caspase Activation in Apoptosis

Apoptosis is executed by a family of proteases called caspases. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This triggers the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.[4][5]

Visualizations

Experimental Workflow for HTS Cytotoxicity Screening

HTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in Microplate treatment Treat Cells with Compound (48-72h) cell_seeding->treatment 24h Incubation compound_prep Prepare this compound Dilutions compound_prep->treatment add_resazurin Add Resazurin Reagent treatment->add_resazurin incubation Incubate (2-4h) add_resazurin->incubation read_plate Measure Fluorescence (Ex:560/Em:590) incubation->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis

Caption: High-throughput screening workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway obscuraminol_f This compound cellular_stress Cellular Stress obscuraminol_f->cellular_stress mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial high-throughput screening of this compound to evaluate its cytotoxic potential. The provided protocols are robust, scalable, and can be adapted for various cancer cell lines. Positive hits from this primary screen should be further investigated through secondary assays to confirm the mechanism of action, such as caspase activity assays, TUNEL staining for DNA fragmentation, and cell cycle analysis. Further structure-activity relationship (SAR) studies on the this compound scaffold could also lead to the development of more potent and selective anticancer agents.

References

Obscuraminol F: No Documented Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals no documented applications of Obscuraminol F in the field of neuroscience research. While this compound has been identified and chemically characterized, its biological activity and potential therapeutic uses, particularly within the central nervous system, remain unexplored.

This compound is one of several unsaturated amino alcohols, known as obscuraminols, that were first isolated from the marine tunicate Pseudodistoma obscurum.[1] Chemically, it is classified as a 1,2-aminoalcohol and is considered to be a sphingoid base.[2] The structures of this compound and its related compounds were determined through spectroscopic analysis, with their relative and absolute configurations established through further chemical studies.[1]

Despite its characterization as a unique natural product, there is a notable scarcity of published research on this compound.[2] Consequently, there is no quantitative data regarding its efficacy, mechanism of action, or potential targets within a neuroscience context. Furthermore, no experimental protocols for its use in in vitro or in vivo neuroscience models have been published.

Due to the absence of foundational research data, the creation of detailed application notes, experimental protocols, and data summaries for the use of this compound in neuroscience, as requested, is not possible at this time. The signaling pathways it may modulate and its potential as a therapeutic agent in neurology are currently unknown. Further investigation into the bioactivity of this marine-derived compound is required to determine if it holds any promise for neuroscience research and drug development.

References

Obscuraminol F: A Natural Product with Untapped Potential as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no scientific literature available to support the use of Obscuraminol F as a fluorescent probe. A comprehensive review of published research reveals that while this compound has been isolated and its chemical structure characterized, its fluorescent properties and potential applications in bio-imaging have not been investigated.

This compound is a member of a class of unsaturated amino alcohols first identified in the tunicate Pseudodistoma obscurum. The existing research has focused primarily on the isolation, structural elucidation, and synthesis of this compound and its related compounds. These studies have successfully defined its chemical architecture, but have not explored its photophysical characteristics.

For a compound to be utilized as a fluorescent probe, it must exhibit specific properties, including the ability to absorb light at a particular wavelength (excitation) and subsequently emit light at a longer wavelength (emission). Key parameters such as quantum yield (the efficiency of the fluorescence process), photostability, and sensitivity to the local environment are crucial for its efficacy as a probe. To date, none of these fundamental photophysical properties have been reported for this compound.

The development of a novel fluorescent probe involves a rigorous scientific process. This typically includes:

  • Initial Spectroscopic Characterization: Measurement of the compound's absorption, excitation, and emission spectra to determine its basic fluorescent properties.

  • Quantum Yield Determination: Quantifying the efficiency of fluorescence.

  • Photostability Assays: Assessing the probe's resistance to photobleaching under illumination.

  • In Vitro and In Cello Studies: Evaluating the probe's ability to label specific cellular components or respond to changes in its environment.

As no data from these essential evaluative steps are available for this compound, it is not possible to provide application notes or experimental protocols for its use as a fluorescent probe.

Future Directions

The unique chemical structure of this compound may present an interesting scaffold for the future design of novel fluorescent probes. Further research would be required to:

  • Investigate the intrinsic fluorescence of this compound.

  • Explore the possibility of chemically modifying the this compound structure to enhance its fluorescent properties.

  • Synthesize derivatives of this compound that could be targeted to specific cellular organelles or biomolecules.

Until such research is conducted and published, the potential of this compound in the field of fluorescence microscopy remains speculative. Researchers, scientists, and drug development professionals interested in novel fluorescent probes should monitor future developments in the study of this compound and related natural products.

Visualizing the Path to a Novel Fluorescent Probe

The logical workflow for investigating a new compound like this compound for its potential as a fluorescent probe is outlined below.

G A Isolation and Structural Elucidation of this compound B Investigation of Fluorescent Properties A->B C No Published Data B->C Current Status D Spectroscopic Analysis (Excitation/Emission) B->D Required Step E Quantum Yield & Photostability Measurement D->E F Development of Application Protocols E->F G In Vitro / In Cello Labeling Experiments F->G

Caption: Workflow for developing a new fluorescent probe.

Application Notes and Protocols for the Analytical Detection of Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of Obscuraminol F, a polyunsaturated 2-amino-3-alkanol. The protocols are intended for researchers, scientists, and professionals involved in drug development and natural product analysis.

Introduction

This compound is an unsaturated amino alcohol isolated from the tunicate Pseudodistoma obscurum.[1] Like other related amino alcohols from marine sources, it is a subject of interest for its potential biological activities.[1] Compounds in this class have demonstrated antimicrobial and cytotoxic properties, suggesting their potential as leads for new therapeutic agents.[1] Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control, and mechanism of action investigations of this compound.

This document outlines protocols for two robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A hypothetical signaling pathway is also presented to guide research into its potential cellular mechanisms.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.[2] A reversed-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol:

  • Sample Preparation:

    • For in vitro samples (e.g., cell lysates), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at 14,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • For formulation analysis, dissolve the product directly in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[3]

    • Mobile Phase: An isocratic elution with a mixture of methanol and water (e.g., 40:60 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 25°C.[3]

    • Detection: UV detection at a wavelength of 210 nm (as this compound lacks a strong chromophore, a low wavelength is used).

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified standard.

    • The method should be validated for linearity, accuracy, precision, and sensitivity.[2][3]

Quantitative Data Summary (Hypothetical):

ParameterValue
Retention Time4.5 ± 0.2 min
Linearity (R²)> 0.999
Limit of Detection (LOD)50 ng/mL
Limit of Quantification (LOQ)150 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex biological matrices.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Follow the same sample preparation procedure as for HPLC. The use of an internal standard (e.g., a deuterated analog of this compound) is highly recommended for accurate quantification.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18 or PFP).[5]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM transitions for this compound would need to be determined by infusing a pure standard into the mass spectrometer. For a hypothetical molecular weight of 300, the transitions might be:

      • Quantifier: 301.3 -> 158.2 (m/z)

      • Qualifier: 301.3 -> 140.2 (m/z)

    • Optimize cone voltage and collision energy for maximum signal intensity.

Quantitative Data Summary (Hypothetical):

ParameterValue
Retention Time3.8 ± 0.1 min
Precursor Ion (m/z)301.3
Product Ions (m/z)158.2, 140.2
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 5%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Biological or Formulation Sample extraction Extraction/ Protein Precipitation sample->extraction concentration Evaporation and Reconstitution extraction->concentration hplc HPLC-UV concentration->hplc High Conc. lcms LC-MS/MS concentration->lcms Low Conc. quantification Quantification (Standard Curve) hplc->quantification lcms->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for the detection and quantification of this compound.

Hypothetical Signaling Pathway

Given that related compounds exhibit antiproliferative and cytotoxic effects, a plausible mechanism of action for this compound could involve the induction of apoptosis through the inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the activation of caspase cascades.

signaling_pathway obscuraminol_f This compound receptor Cell Surface Receptor obscuraminol_f->receptor Binds to pi3k PI3K receptor->pi3k Inhibits akt Akt pi3k->akt Activates bad Bad akt->bad Inhibits (by phosphorylation) bcl2 Bcl-2 bad->bcl2 Inhibits cytochrome_c Cytochrome c Release bcl2->cytochrome_c Prevents caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers working with Obscuraminol F.

Troubleshooting Guide: this compound Dissolution

Issue: this compound is not dissolving in my chosen solvent.

This is a common issue that can be addressed by optimizing the dissolution protocol. Below are several potential causes and their corresponding solutions.

graphviz

cluster_0 Troubleshooting Workflow Start Start Check Solvent 1. Verify Solvent Purity & Type Start->Check Solvent Sonication 2. Apply Sonication Check Solvent->Sonication Issue Persists Heating 3. Gentle Heating Sonication->Heating Issue Persists Alternative Solvents 4. Test Alternative Solvents Heating->Alternative Solvents Issue Persists Success Success Alternative Solvents->Success Dissolved Contact Support Contact Support Alternative Solvents->Contact Support Issue Persists

Caption: Troubleshooting workflow for this compound dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For initial experiments, we recommend using DMSO (Dimethyl Sulfoxide) to prepare a stock solution. This compound has demonstrated good solubility in DMSO at concentrations up to 50 mM. For cell-based assays, subsequent dilutions should be made in the appropriate cell culture medium.

Q2: My this compound solution appears to have precipitated after being added to my aqueous buffer. What should I do?

A2: This is likely due to the lower solubility of this compound in aqueous solutions. To avoid precipitation, ensure that the final concentration of DMSO in your aqueous buffer is kept below 0.5%. If precipitation still occurs, consider lowering the final concentration of this compound in your experiment.

Q3: Can I heat this compound to aid dissolution?

A3: Gentle heating can be used to aid dissolution. We recommend warming the solution to 37°C for 5-10 minutes. Avoid aggressive heating, as it may degrade the compound.

Q4: Is sonication recommended for dissolving this compound?

A4: Yes, sonication can be an effective method to help dissolve this compound. A brief sonication of 2-5 minutes in a water bath sonicator is recommended for stubborn precipitates.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventConcentration (mM)Temperature (°C)Observations
DMSO5025Clear Solution
Ethanol1025Slight Precipitation
PBS (pH 7.4)<0.125Insoluble
DMEM0.5 (with 0.5% DMSO)37Clear Solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. For 1 ml of a 10 mM stock solution, you will need X mg (where X is the molecular weight of this compound in g/mol multiplied by 0.01).

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution for 30 seconds. If the compound is not fully dissolved, proceed with the following steps.

  • Sonication (Optional): Place the vial in a water bath sonicator for 2-5 minutes.

  • Gentle Heating (Optional): If sonication is not sufficient, warm the solution at 37°C for 5-10 minutes, vortexing intermittently.

  • Storage: Once fully dissolved, store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Signaling Pathway

Hypothetical Signaling Pathway of this compound in Cancer Cells

This compound is a potent inhibitor of the hypothetical "Kinase X" (K-X) protein, which is a key component of the "Growth Factor Receptor Y" (GFR-Y) signaling pathway. Inhibition of K-X by this compound leads to a downstream decrease in the phosphorylation of the transcription factor "Z" (TF-Z), ultimately resulting in the downregulation of genes responsible for cell proliferation.

graphviz

cluster_1 This compound Signaling Pathway GFR-Y Growth Factor Receptor Y K-X Kinase X GFR-Y->K-X TF-Z Transcription Factor Z K-X->TF-Z P Proliferation Genes Cell Proliferation Genes TF-Z->Proliferation Genes Activation This compound This compound This compound->K-X

Caption: Proposed mechanism of action for this compound.

optimizing Obscuraminol F concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Obscuraminol F in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: For initial experiments, we recommend a starting concentration range of 1 µM to 50 µM. The optimal concentration will vary depending on the cell type and the specific experimental conditions. A dose-response experiment is highly recommended to determine the optimal concentration for your system.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. It functions by preventing the nuclear translocation of Nrf2, thereby inhibiting the transcription of its downstream target genes, such as Heme Oxygenase-1 (HO-1).

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve the provided solid in the appropriate volume of high-quality, anhydrous DMSO. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: I am observing high levels of cell death. What could be the cause?

A4: High levels of cytotoxicity could be due to several factors:

  • Concentration: The concentration of this compound may be too high for your specific cell line. We recommend performing a cytotoxicity assay to determine the maximum non-toxic concentration.

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is below 0.1% to avoid solvent-induced toxicity.

  • Cell Health: Ensure your cells are healthy and not compromised before starting the experiment.

Q5: I am not observing the expected inhibition of the Nrf2 pathway. What should I do?

A5: If you are not seeing the expected effect, consider the following:

  • Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. Try increasing the concentration or extending the incubation time.

  • Compound Integrity: Ensure the compound has been stored correctly and has not degraded.

  • Experimental Controls: Double-check your positive and negative controls to ensure the assay is working as expected. A known activator of the Nrf2 pathway, such as tert-Butylhydroquinone (tBHQ), can be used as a positive control.

  • Readout Method: Verify that your method for detecting Nrf2 pathway activation (e.g., qPCR for HO-1 expression, Western blot for Nrf2 nuclear translocation) is functioning correctly.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Viability, No Target Inhibition This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
Incubation time is too short.Perform a time-course experiment to determine the optimal incubation time.
Inactive compound.Ensure proper storage of this compound. Prepare a fresh stock solution.
Significant Cell Death This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range.
DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is less than 0.1%.
Inconsistent Results Between Experiments Variability in cell density.Ensure consistent cell seeding density across all experiments.
Inconsistent incubation times.Use a timer to ensure consistent incubation periods.
Reagent variability.Use the same batch of reagents for all related experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.

Protocol 2: Assessing Nrf2 Pathway Inhibition

This protocol describes how to measure the inhibitory effect of this compound on the Nrf2 signaling pathway using qPCR to quantify the expression of a downstream target gene, HO-1.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the optimal concentration of this compound (determined in Protocol 1) for 24 hours. Include a positive control (e.g., 10 µM tBHQ) and a vehicle control.

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using primers for HO-1 and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative expression of HO-1 using the ΔΔCt method, normalized to the housekeeping gene and compared to the vehicle control.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)Cell Viability (%)
10045.2
5078.9
2595.1
1098.3
199.5
Vehicle (DMSO)100

Table 2: Inhibition of HO-1 mRNA Expression by this compound

TreatmentRelative HO-1 Expression
Vehicle (DMSO)1.0
tBHQ (10 µM)8.5
This compound (25 µM) + tBHQ (10 µM)2.1
This compound (25 µM)0.9

Visualizations

cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Cul3 Cul3 Keap1->Cul3 Complexes with Cul3->Nrf2 Ubiquitination & Degradation ARE ARE HO1 HO-1 Gene ARE->HO1 Promotes Transcription Obscuraminol_F This compound Obscuraminol_F->Nrf2_nucleus Inhibits Translocation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inhibits Nrf2_nucleus->ARE Binds

Caption: Hypothetical signaling pathway of this compound action.

start Start: Seed Cells prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound treat_cells Treat Cells with Compound Dilutions prepare_compound->treat_cells incubate Incubate for 24 Hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance analyze_data Analyze Data & Determine Optimal Concentration measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for optimizing this compound concentration.

start Inconsistent or Unexpected Results check_controls Are Controls Behaving as Expected? start->check_controls check_concentration Is the Concentration Optimized? check_controls->check_concentration Yes review_protocol Review and Standardize Protocol check_controls->review_protocol No check_cytotoxicity Is There Significant Cell Death? check_concentration->check_cytotoxicity Yes check_concentration->review_protocol No check_reagents Are Reagents Fresh and Properly Stored? check_cytotoxicity->check_reagents No check_cytotoxicity->review_protocol Yes check_reagents->review_protocol No

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of Obscuraminol F, a selective inhibitor of the novel kinase, Kinase X (fictional). The information herein is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of Kinase X, a serine/threonine kinase involved in cell cycle progression. It is designed to induce G1 arrest and apoptosis in rapidly dividing cells.

Q2: Are there any known off-target effects of this compound?

While this compound was designed for high selectivity towards Kinase X, cross-reactivity with other kinases and cellular targets has been observed, particularly at higher concentrations. The most significant off-target activities are against Kinase Y and Kinase Z. Some minor activity has also been noted on the hERG ion channel.

Q3: What are the potential phenotypic consequences of these off-target effects?

Off-target inhibition of Kinase Y can lead to unexpected changes in cellular metabolism. Inhibition of Kinase Z may result in mild cardiotoxic effects in sensitive model systems. Activity at the hERG channel, although weak, warrants careful monitoring for potential QT prolongation in preclinical safety studies.

Q4: At what concentrations do off-target effects become apparent?

Off-target effects are generally observed at concentrations 10-fold or higher than the IC50 for the primary target, Kinase X. However, this can be cell-type dependent. We recommend performing a dose-response curve in your specific experimental system.

Troubleshooting Guide

Issue 1: Unexpected levels of apoptosis observed in my cell line at low concentrations of this compound.

  • Possible Cause: Your cell line may have a high expression of Kinase Y, which is involved in a pro-survival signaling pathway. Off-target inhibition of Kinase Y could be sensitizing the cells to apoptosis.

  • Troubleshooting Steps:

    • Confirm the expression levels of Kinase X and Kinase Y in your cell line via western blot or qPCR.

    • Perform a rescue experiment by overexpressing a constitutively active form of Kinase Y to see if the apoptotic effect is mitigated.

    • Use a structurally unrelated Kinase X inhibitor as a control to determine if the observed phenotype is specific to this compound's off-target activity.

Issue 2: My in vivo study shows unexpected weight loss in the treatment group.

  • Possible Cause: Off-target inhibition of Kinase Y, which has a role in metabolic regulation, could be contributing to this observation.

  • Troubleshooting Steps:

    • Monitor food and water intake to rule out general toxicity.

    • Analyze blood glucose and lipid profiles to assess for metabolic changes.

    • Consider using a pair-fed control group to differentiate between reduced caloric intake and a direct metabolic effect.

Issue 3: I am observing a slight increase in QT interval in my preclinical cardiac safety assessment.

  • Possible Cause: This may be due to the weak off-target activity of this compound on the hERG ion channel.

  • Troubleshooting Steps:

    • Perform a detailed electrophysiology study, such as patch-clamp analysis on cells expressing hERG channels, to quantify the inhibitory effect of this compound.

    • Test a range of concentrations to establish a clear dose-response relationship for hERG inhibition.

    • Compare the IC50 for hERG inhibition to the efficacious concentration for Kinase X inhibition to determine the therapeutic window.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Description
Kinase X (Primary Target) 5 Serine/threonine kinase involved in cell cycle progression.
Kinase Y (Off-Target)75Serine/threonine kinase with a role in cellular metabolism.
Kinase Z (Off-Target)150Tyrosine kinase implicated in cardiac muscle contraction.
hERG Channel (Off-Target)>10,000Potassium ion channel critical for cardiac repolarization.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 of this compound against Kinase X, Y, and Z.

  • Reagent Preparation:

    • Prepare a 2X solution of the respective kinase (Kinase X, Y, or Z) in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™-labeled ATP tracer in kinase buffer.

    • Prepare a 4X solution of the europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the this compound serial dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Mix and incubate for 60 minutes at room temperature.

    • Add 5 µL of the 4X tracer solution and 5 µL of the 4X antibody solution to each well.

    • Mix and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the logarithm of the inhibitor concentration to determine the IC50.

Protocol 2: hERG Channel Patch-Clamp Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the hERG channel.

  • Cell Preparation:

    • Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).

    • Culture cells to 70-80% confluency.

    • Harvest cells and prepare a single-cell suspension.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an appropriate internal and external solution to isolate hERG channel currents.

    • Apply a voltage-clamp protocol to elicit hERG tail currents.

    • Establish a stable baseline recording.

  • Compound Application:

    • Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).

    • Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the baseline and plot the percent inhibition against the compound concentration to determine the IC50.

Visualizations

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase X (Primary Target) GFR->KinaseX KinaseY Kinase Y (Off-Target) GFR->KinaseY (weaker activation) Downstream Downstream Effectors KinaseX->Downstream Metabolism Cellular Metabolism KinaseY->Metabolism CellCycle Cell Cycle Progression Downstream->CellCycle ObscuraminolF This compound ObscuraminolF->KinaseX Strong Inhibition ObscuraminolF->KinaseY Weak Inhibition

Caption: this compound's primary and off-target signaling pathways.

Off_Target_Workflow start Start: Unexpected Phenotype Observed step1 Step 1: In Silico Target Prediction (e.g., Kinase Panel Screen) start->step1 step2 Step 2: In Vitro Validation (Biochemical Assays) step1->step2 step3 Step 3: Cell-Based Target Engagement (e.g., CETSA, NanoBRET) step2->step3 step4 Step 4: Phenotypic Rescue/Confirmation (e.g., siRNA, Overexpression) step3->step4 end Conclusion: Identify Off-Target and Mechanism step4->end

Caption: Workflow for investigating off-target effects.

Technical Support Center: Troubleshooting Obscuraminol F Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Obscuraminol F. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experimentation, leading to assay variability.

Disclaimer: this compound is a novel research compound with limited publicly available data. The following troubleshooting guide, experimental protocols, and signaling pathways are based on general principles of biochemical and cell-based assays and include hypothetical scenarios for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency of this compound. What could be the cause?

A1: Batch-to-batch variability can stem from several factors. A primary consideration is the quality and consistency of the this compound compound itself. It is also crucial to evaluate the consistency of your reagents and experimental conditions.[1][2][3]

  • Compound Quality: Ensure each new batch of this compound is independently validated for purity and concentration.

  • Reagent Consistency: Variations in the formulation of laboratory reagents are a known source of inconsistent test results.[3] Using fresh, high-quality reagents from a reliable supplier is essential for reproducible data.[4][5] Lot-to-lot differences in reagents such as cell culture media, serum, and detection antibodies can significantly impact results.[3]

  • Storage Conditions: Improper storage of this compound and other reagents can lead to degradation and loss of activity.[6] this compound should be stored at -20°C.

Q2: Our cell-based assay is showing a high degree of variability between replicate wells. What are the likely sources of this intra-assay variation?

A2: High intra-assay variability often points to inconsistencies in experimental technique or environmental factors within the assay plate.

  • Cell Seeding: Uneven cell distribution is a common cause of variability.[7] Ensure cells are thoroughly resuspended before plating and that pipetting techniques are consistent.

  • Edge Effects: The outer wells of a microtiter plate are more susceptible to evaporation and temperature fluctuations, which can lead to an "edge effect".[8] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[8]

  • Temperature and Incubation: Even small temperature changes can significantly alter enzymatic activity and cell health.[8] Ensure all reagents and plates are properly equilibrated to the required temperature before use.[8] Shuttling plates between incubators and readers should be minimized and done quickly to avoid temperature fluctuations.[8]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, including the compound itself, can introduce significant error.[6][9] Calibrate pipettes regularly and use appropriate pipetting techniques.

Q3: We are seeing a lower-than-expected response to this compound in our assay. What should we investigate?

A3: A diminished response could be due to issues with the compound, the cells, or the assay protocol itself.

  • Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Health and Passage Number: The health and passage number of your cells can influence their responsiveness.[7] Use cells within a consistent and low passage number range. Over-confluent or stressed cells may exhibit altered signaling pathways.

  • Assay Incubation Time: The incubation time with this compound may not be optimal. A time-course experiment is recommended to determine the peak response time.

  • Reagent Quality: The quality of reagents, such as antibodies or enzymes used for detection, directly impacts the sensitivity and accuracy of the assay.[4]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for this compound

This guide provides a systematic approach to troubleshooting variability in the half-maximal inhibitory concentration (IC50) of this compound in a hypothetical kinase inhibition assay.

Hypothetical Signaling Pathway: this compound Inhibition of Kinase X

ObscuraminolF_Pathway This compound This compound Kinase X Kinase X This compound->Kinase X Inhibits Phosphorylated Substrate Phosphorylated Substrate Kinase X->Phosphorylated Substrate Phosphorylates Substrate Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling

Troubleshooting Workflow

Troubleshooting_Workflow start Inconsistent IC50 check_compound Verify this compound Purity and Concentration start->check_compound check_reagents Assess Reagent Quality (Enzyme, Substrate, ATP) check_compound->check_reagents If OK check_protocol Review Assay Protocol (Incubation Times, Temps) check_reagents->check_protocol If OK check_instrument Validate Plate Reader Performance check_protocol->check_instrument If OK resolve Consistent IC50 check_instrument->resolve If OK

Quantitative Data Summary

ParameterBatch ABatch BBatch C
Purity (HPLC) 99.5%98.9%92.1%
Concentration (NMR) 10.1 mM9.9 mM10.5 mM
Observed IC50 5.2 µM5.5 µM15.8 µM

In this hypothetical example, the lower purity of Batch C is the likely cause of the increased IC50 value.

Experimental Protocol: Kinase X Inhibition Assay

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add 5 µL of the diluted compound.

  • Add 20 µL of Kinase X enzyme solution (in kinase buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of a solution containing the substrate and ATP.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the signal (e.g., luminescence) on a plate reader.

  • Calculate IC50 values using a non-linear regression curve fit.

Guide 2: High Background in Cell-Based Reporter Assay

This guide addresses the issue of high background signal in a hypothetical reporter gene assay designed to measure the downstream effects of this compound.

Logical Relationship Diagram

High_Background_Causes high_background High Background Signal cell_issues Cell-Related Issues high_background->cell_issues reagent_issues Reagent-Related Issues high_background->reagent_issues protocol_issues Protocol-Related Issues high_background->protocol_issues sub_cell1 Mycoplasma Contamination cell_issues->sub_cell1 sub_cell2 Over-Confluent Cells cell_issues->sub_cell2 sub_reagent1 Reporter Lysis Buffer Quality reagent_issues->sub_reagent1 sub_reagent2 Substrate Auto-Luminescence reagent_issues->sub_reagent2 sub_protocol1 Incomplete Cell Lysis protocol_issues->sub_protocol1 sub_protocol2 Insufficient Washing Steps protocol_issues->sub_protocol2

Troubleshooting Data Summary

ConditionAverage Background Signal (RLU)Signal-to-Background Ratio
Standard Protocol 15,2344.1
+ Mycoplasma Treatment 4,58814.2
- Serum in Final Wash 14,9874.3
Optimized Lysis Buffer 10,1126.2

This hypothetical data suggests that mycoplasma contamination is a significant contributor to the high background signal.

Experimental Protocol: Reporter Gene Assay

  • Seed cells in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound for 16 hours.

  • Remove the media and wash the cells once with PBS.

  • Lyse the cells by adding 50 µL of reporter lysis buffer and incubating for 10 minutes on a shaker.

  • Add 50 µL of the reporter substrate to each well.

  • Measure luminescence using a plate reader.

References

how to prevent Obscuraminol F degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Obscuraminol F. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation from three main factors:

  • Oxidation: The polyunsaturated alkyl chain is prone to oxidation, especially when exposed to air and light.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. The recommended storage temperature is -20°C.[1]

  • pH: Extreme pH conditions, particularly strong bases, may cause decomposition.[2]

Q2: I noticed a yellowing of my this compound sample. What does this indicate?

A2: A color change, such as yellowing, is often a visual indicator of degradation, likely due to oxidation of the double bonds in the molecule. It is recommended to verify the purity of the sample using an appropriate analytical method like HPLC and to discard the sample if significant degradation has occurred.

Q3: Can I store this compound in a solution?

A3: For short-term storage, solutions can be prepared. However, for long-term storage, it is best to keep this compound as a solid at -20°C. If you must store it in solution, use a deoxygenated solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at -80°C for up to six months.

Q4: What are the best practices for handling this compound to minimize degradation?

A4: To minimize degradation, follow these handling best practices:

  • Inert Atmosphere: Handle the solid and solutions under an inert atmosphere (argon or nitrogen) whenever possible.

  • Light Protection: Protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

  • Temperature Control: Thaw frozen samples on ice and use them promptly. Avoid repeated freeze-thaw cycles.

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity Degradation of this compound- Confirm purity with HPLC. - If degraded, obtain a fresh sample and adhere to strict handling and storage protocols.
Appearance of new peaks in HPLC chromatogram Formation of degradation products- Characterize the new peaks using LC-MS to identify potential degradation pathways. - Review handling procedures to identify the source of degradation (e.g., exposure to air, light, or inappropriate temperature).
Inconsistent experimental results Variable sample integrity- Implement a standardized sample preparation protocol. - Aliquot samples upon receipt to avoid multiple freeze-thaw cycles of the main stock.

Quantitative Stability Data

The following table summarizes the stability of this compound under various stress conditions. This data is intended to provide a baseline for understanding the compound's sensitivity.

Condition Duration Purity (%) Major Degradants
-20°C, Dark, Solid 12 months>99%Not Detected
4°C, Dark, Solid 3 months95%Oxidative products
25°C, Ambient Light, Solid 1 week80%Oxidative and photo-degradation products
Solution in Methanol at -20°C 1 month98%Minor oxidative products
Solution in Methanol at 25°C 24 hours90%Oxidative products
0.1 M NaOH 1 hour70%Base-catalyzed degradation products
0.1 M HCl 24 hours99%Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, water, and acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and to characterize the degradation products.

Protocol 2: HPLC Method for Purity Assessment of this compound

Objective: To determine the purity of this compound and to detect the presence of degradation products.

Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

Visualizations

degradation_pathways This compound This compound Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation O2, Light Hydrolytic Degradation Hydrolytic Degradation This compound->Hydrolytic Degradation H2O, pH Photolytic Degradation Photolytic Degradation This compound->Photolytic Degradation UV Light

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation check_purity Analyze Sample Purity via HPLC start->check_purity is_degraded Is Purity < 95%? check_purity->is_degraded review_procedures Review Handling and Storage Procedures is_degraded->review_procedures Yes continue_experiment Continue Experiment is_degraded->continue_experiment No implement_changes Implement Corrective Actions review_procedures->implement_changes new_sample Obtain Fresh Sample implement_changes->new_sample new_sample->continue_experiment

Caption: Troubleshooting workflow for this compound degradation.

preventive_measures cluster_storage Storage Conditions cluster_handling Handling Procedures cluster_solvent Solvent Selection Optimal Stability Optimal Stability Storage Storage -20°C -20°C Storage->-20°C Protect from Light Protect from Light Storage->Protect from Light Inert Atmosphere Inert Atmosphere Storage->Inert Atmosphere Handling Handling Minimize Freeze-Thaw Minimize Freeze-Thaw Handling->Minimize Freeze-Thaw Thaw on Ice Thaw on Ice Handling->Thaw on Ice Solvent Solvent High Purity High Purity Solvent->High Purity Deoxygenated Deoxygenated Solvent->Deoxygenated -20°C->Optimal Stability Protect from Light->Optimal Stability Inert Atmosphere->Optimal Stability Minimize Freeze-Thaw->Optimal Stability Thaw on Ice->Optimal Stability High Purity->Optimal Stability Deoxygenated->Optimal Stability

Caption: Key preventive measures for this compound stability.

References

Technical Support Center: Obscuraminol F Cytotoxicity Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Obscuraminol F.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be highly cytotoxic?

Current research indicates that while the crude chloroform extract of the tunicate Pseudodistoma obscurum, the natural source of this compound, exhibits cytotoxic properties, the purified this compound itself has been reported to be only mildly cytotoxic. One key study noted that although Obscuraminols A-F were isolated through cytotoxicity-guided fractionation, the purified compounds did not show significant activity in the performed tests.

Q2: What type of cytotoxicity has been observed for compounds from Pseudodistoma obscurum?

The crude extracts from Pseudodistoma obscurum have demonstrated cytotoxicity against a range of human cancer cell lines, including mouse lymphoma (P-388), human lung carcinoma (A-549), and human colon carcinoma (HT-29). However, it is important to distinguish this from the activity of the isolated this compound.

Q3: Has a specific mechanism of cytotoxicity for this compound been identified?

To date, there is no published research detailing a specific cytotoxic mechanism of action for this compound, such as the induction of apoptosis or cell cycle arrest. The primary focus of existing studies has been on the isolation and structural elucidation of this compound. Further research is required to understand its biological activities and cellular signaling pathways.

Troubleshooting Guide

Issue: I am not observing significant cytotoxicity with this compound in my experiments.

This is a common observation and aligns with the published literature. Here are some troubleshooting steps and considerations:

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound sample. Degradation during storage or handling could affect its activity.

  • Review Experimental Parameters:

    • Concentration Range: As this compound is reported to have mild cytotoxicity, you may need to test a higher concentration range than you would for a highly potent cytotoxic agent.

    • Exposure Time: The duration of cell exposure to the compound may need to be extended to observe any potential cytotoxic effects.

    • Cell Line Sensitivity: The choice of cell line is critical. While the crude extract was tested on P-388, A-549, and HT-29 cells, the sensitivity of your specific cell line to this compound may vary. Consider testing on a panel of cell lines, including those mentioned in the initial studies of the crude extract.

  • Assay Selection: The choice of cytotoxicity assay can influence the results. The Sulforhodamine B (SRB) assay is a commonly used method for assessing cell density based on cellular protein content.[1][2][3] If you are using a different assay, ensure it is appropriate for your experimental goals and that you have included all necessary controls.

  • Positive Controls: Always include a well-characterized positive control for cytotoxicity in your experiments to validate your assay system.

  • Consider Synergistic Effects: It is possible that the cytotoxicity observed in the crude extract is a result of synergistic interactions between multiple compounds. This compound alone may not be the primary driver of this activity.

Quantitative Data

Currently, specific IC50 values for this compound against various cell lines have not been published in the primary literature. The available information suggests that the values would be high, indicating mild cytotoxicity. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their specific experimental system.

Experimental Protocols

General Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is a standard method for determining cytotoxicity and is based on the measurement of cellular protein content.[1][2][3][4][5]

Materials:

  • 96-well microtiter plates

  • Cells of interest

  • This compound (and other test compounds)

  • Culture medium

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and solvent-treated controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[1][4]

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove the TCA and excess media components.[1][4]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[1][4]

  • Air Dry: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[2][3]

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay SRB Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_compounds Prepare this compound Dilutions prepare_compounds->treat_cells incubate Incubate for 48-72h treat_cells->incubate fix_cells Fix with TCA incubate->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash with Acetic Acid stain_cells->wash_cells solubilize Solubilize Dye with Tris Base wash_cells->solubilize read_absorbance Read Absorbance (510 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Logical Relationship of Observed Cytotoxicity

G cluster_source Source Material cluster_compounds Isolated Compounds cluster_activity Reported Cytotoxicity crude_extract Crude Extract of Pseudodistoma obscurum obscuraminol_f This compound crude_extract->obscuraminol_f Isolation other_compounds Other Obscuraminols & Related Compounds crude_extract->other_compounds Isolation high_activity Significant Cytotoxicity crude_extract->high_activity low_activity Mild to No Significant Cytotoxicity obscuraminol_f->low_activity other_compounds->low_activity

Caption: Cytotoxicity of crude extract vs. isolated this compound.

References

improving Obscuraminol F signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Obscuraminol F. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel unsaturated amino alcohol with intrinsic fluorescent properties. Its primary application is as a fluorescent probe in cellular imaging and high-content screening to investigate specific biological pathways. The obscuraminols are a class of compounds isolated from the tunicate Pseudodistoma obscurum.[1]

Q2: What are the optimal excitation and emission wavelengths for this compound?

Optimal excitation and emission settings are crucial for maximizing your signal. Please refer to the specific product datasheet for the precise spectral characteristics of your batch of this compound. Using filter sets or monochromators aligned with the peak excitation and emission wavelengths is critical for good results.[2]

Q3: My fluorescent signal is very low. What are the possible causes?

Low fluorescence signal can stem from several factors. These include suboptimal excitation/emission settings, low concentration of this compound, degradation of the compound, or issues with the imaging setup itself. It's also possible that the target for this compound is not highly expressed in your particular cell type.[2][3]

Q4: I am observing high background noise in my images. How can I reduce it?

High background can significantly lower your signal-to-noise ratio. Common causes include autofluorescence from cells or media, non-specific binding of this compound, or stray light in your microscope's light path. To mitigate this, consider using phenol red-free media, ensuring thorough washing steps, and incorporating appropriate background correction in your image analysis. Adding secondary emission and excitation filters can also help reduce excess background noise.[4] Introducing a wait time in the dark before fluorescence acquisition has also been shown to reduce background intensity.[4][5]

Q5: What can I do to prevent photobleaching of the this compound signal?

Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize this, you can reduce the exposure time, decrease the intensity of the excitation light, and use an anti-fade mounting medium.[2][3] It is a balance between getting a strong enough signal and preserving the fluorescence for the duration of your experiment.

Troubleshooting Guide

Issue 1: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish your signal from the background. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Improvement
High Background Fluorescence Use phenol red-free media (e.g., FluoroBrite). Implement background subtraction during image analysis. Add additional excitation and emission filters to your light path.[2][4]Up to 3-fold improvement in SNR.[4]
Phototoxicity/Photobleaching Reduce excitation light intensity and exposure time. Use a neutral density filter.[2][6]Preserves fluorescent signal for longer time-lapse imaging.
Suboptimal this compound Concentration Perform a concentration titration to find the optimal balance between signal and background.Maximizes specific signal while minimizing non-specific binding.
Detector Gain Too Low Increase the gain setting on your detector (e.g., PMT, sCMOS camera). Be cautious not to saturate the signal.[2]Amplifies the detected signal.
Cell Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different cell line or spectral unmixing techniques.[3]Reduces false-positive signal.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between experiments can be a significant challenge. The following workflow can help identify and address sources of inconsistency.

G cluster_prep Experimental Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Standardize Cell Seeding Density B Ensure Consistent this compound Working Concentration and Age A->B C Calibrate Instrumentation Daily B->C D Use Identical Imaging Settings (Laser Power, Exposure, Gain) C->D E Maintain Stable Environmental Conditions (Temperature, CO2) D->E F Acquire Multiple Fields of View and Multiple Replicates E->F G Apply a Consistent Image Analysis Pipeline F->G H Define Clear, Objective Metrics for Signal and Noise G->H I Use Appropriate Statistical Tests H->I J Reproducible Data I->J Consistent Results? K Review Protocol and Re-optimize I->K Inconsistent Results?

Figure 1: Workflow for ensuring experimental reproducibility.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol describes how to perform a dose-response experiment to determine the optimal working concentration of this compound.

  • Cell Preparation: Plate your cells at a consistent density in a multi-well imaging plate and allow them to adhere overnight.

  • Serial Dilution: Prepare a series of dilutions of this compound in your imaging medium. A typical starting range might be from 10 nM to 10 µM.

  • Treatment: Remove the culture medium from your cells and replace it with the different concentrations of this compound. Include a vehicle-only control (medium with no this compound).[2]

  • Incubation: Incubate the cells with this compound for the desired amount of time, protected from light.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound compound.

  • Imaging: Acquire images using a consistent imaging protocol for all wells.

  • Analysis: Quantify the average fluorescence intensity and the background intensity for each concentration. Plot the signal-to-noise ratio (Signal/Background) against the concentration to identify the optimal concentration that gives the maximum SNR without saturating the signal.

Protocol 2: Minimizing Photobleaching

This protocol provides a systematic way to find imaging settings that minimize photobleaching while maintaining an adequate signal.

  • Prepare Sample: Prepare a slide with cells stained with the optimal concentration of this compound.

  • Initial Imaging: Using your standard imaging settings, acquire an initial image (time point 0).

  • Time-Lapse Acquisition: Acquire a time-lapse series of images of the same field of view at your desired temporal resolution (e.g., one image every minute for 30 minutes).

  • Quantify Signal Decay: Measure the mean fluorescence intensity of a region of interest over the time-lapse series. Plot the intensity as a function of time. A steep decline indicates significant photobleaching.

  • Adjust and Repeat: Reduce the excitation light intensity (e.g., by 50%) or the exposure time and repeat steps 2-4 on a fresh field of view.

  • Optimization: Continue to adjust the imaging parameters until you find a balance where the signal is sufficient for your analysis and the rate of photobleaching is acceptably low over the course of your experiment.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are a subject of ongoing research, understanding the general principles of fluorescent probe interaction with cellular components is key. The following diagram illustrates a hypothetical signaling pathway and highlights potential points for signal loss or noise introduction.

G cluster_pathway Hypothetical this compound Signaling Pathway cluster_noise Potential Sources of Noise/Signal Loss A This compound (Extracellular) B Membrane Transporter A->B Uptake C This compound (Intracellular) B->C D Target Protein Binding C->D Binding N2 Non-specific Binding C->N2 E Conformational Change & Fluorescence Enhancement D->E F Downstream Signaling Events E->F N3 Fluorescence Quenching E->N3 N4 Photobleaching E->N4 N1 Autofluorescence X Cellular Environment

Figure 2: Hypothetical signaling pathway and sources of noise.

References

common pitfalls in Obscuraminol F experiments

Author: BenchChem Technical Support Team. Date: November 2025

Obscuraminol F Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls and challenges encountered during experiments with this novel compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. It functions by preventing the nuclear translocation of Nrf2, thereby inhibiting the transcription of its downstream target genes, including Heme Oxygenase-1 (HO-1) and other antioxidant response elements. This leads to a suppression of the cellular antioxidant response, making cancer cells more susceptible to oxidative stress-induced apoptosis.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: At what concentration does this compound typically show efficacy?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, most in vitro studies report a working concentration range of 1-10 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic?

This compound can induce cytotoxicity, particularly in cancer cell lines that are highly dependent on the Nrf2 pathway for survival. The cytotoxic effects are often potentiated when combined with pro-oxidant chemotherapeutic agents. A standard cell viability assay, such as MTT or CellTiter-Glo, should be performed to assess the cytotoxic effects on the cell line of interest.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Nrf2 Pathway

Possible Cause 1: Compound Instability this compound is sensitive to repeated freeze-thaw cycles and prolonged exposure to light.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.

    • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

    • Store aliquots at -80°C and protect from light.

    • When preparing working solutions, dilute the compound in pre-warmed media immediately before adding to cells.

Possible Cause 2: Sub-optimal Cell Culture Conditions Cell density, passage number, and overall cell health can significantly impact the cellular response to this compound.

  • Troubleshooting Steps:

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

    • Maintain a consistent cell seeding density across all experiments.

    • Use cells with a low passage number to avoid issues with genetic drift and altered signaling responses.

    • Regularly test cell cultures for mycoplasma contamination.

Logical Troubleshooting Workflow

start Inconsistent Nrf2 Inhibition check_compound Verify Compound Integrity start->check_compound check_culture Assess Cell Culture Conditions start->check_culture fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock optimize_cells Optimize Seeding Density & Passage check_culture->optimize_cells aliquot Aliquot for Single Use fresh_stock->aliquot re_experiment Repeat Experiment aliquot->re_experiment myco_test Perform Mycoplasma Test optimize_cells->myco_test myco_test->re_experiment

Troubleshooting inconsistent Nrf2 inhibition.

Issue 2: High Background Signal in Luciferase Reporter Assays

Possible Cause: Interference of this compound with Luciferase Enzyme Some small molecules can directly interact with and inhibit the luciferase enzyme, leading to inaccurate reporter assay results.

  • Troubleshooting Steps:

    • Perform a control experiment by adding this compound directly to the luciferase assay reagent with a known amount of recombinant luciferase enzyme.

    • If inhibition is observed, consider using a different type of reporter system (e.g., a fluorescent protein-based reporter) or a reporter assay with a chemically distinct luciferase.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data from key experiments involving this compound.

Table 1: Dose-Response of this compound on Nrf2 Target Gene Expression

This compound (µM)HO-1 mRNA Expression (Fold Change vs. Vehicle)NQO1 mRNA Expression (Fold Change vs. Vehicle)
0 (Vehicle)1.00 ± 0.121.00 ± 0.09
10.78 ± 0.150.82 ± 0.11
50.45 ± 0.080.51 ± 0.07
100.21 ± 0.050.29 ± 0.06

Table 2: Effect of this compound on Cell Viability in A549 Cells

TreatmentCell Viability (% of Control)
Vehicle Control100 ± 5.2
This compound (5 µM)85 ± 4.1
Cisplatin (10 µM)62 ± 6.5
This compound (5 µM) + Cisplatin (10 µM)38 ± 5.9

Experimental Protocols

Protocol 1: Western Blot for Nrf2 Nuclear Translocation
  • Cell Treatment: Seed 2 x 10^6 cells in a 10 cm dish and allow them to adhere overnight. Treat cells with this compound or vehicle control for the desired time (e.g., 6 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a hypotonic buffer and incubate on ice.

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet and lyse with a nuclear extraction buffer.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL detection system.

Experimental Workflow Diagram

start Start: Seed Cells treatment Treat with this compound start->treatment fractionation Nuclear/Cytoplasmic Fractionation treatment->fractionation quantification Protein Quantification (BCA) fractionation->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Nrf2, Lamin B1, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Analyze Results detection->end

Western blot workflow for Nrf2 translocation.

Signaling Pathway

This compound Inhibition of the Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and drives the transcription of cytoprotective genes like HO-1. This compound prevents the dissociation of Nrf2 from Keap1, thereby inhibiting its nuclear translocation and downstream signaling.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Binds Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation (Inhibited by this compound) Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Obscuraminol_F This compound Obscuraminol_F->Keap1_Nrf2 Stabilizes ARE ARE Nrf2_nuc->ARE Binds Transcription Gene Transcription (e.g., HO-1) ARE->Transcription Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Induces Dissociation

reducing background fluorescence with Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Obscuraminol F. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to reduce background fluorescence in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a 1,2-aminoalcohol, classified as a sphingoid base, used to reduce non-specific background fluorescence in imaging applications.[1] While the precise mechanism of action is still under investigation, it is hypothesized that its amphipathic nature, stemming from its long hydrocarbon chain and polar amino-alcohol headgroup, allows it to interact with cell membranes. This interaction is believed to mask hydrophobic sites that contribute to the non-specific binding of antibodies and fluorescent dyes, thereby reducing background signal and improving the signal-to-noise ratio.

Q2: In which applications can I use this compound?

This compound is primarily designed for use in immunofluorescence (IF) and immunohistochemistry (IHC) applications to reduce background noise and enhance the clarity of specific staining. It is particularly useful when dealing with tissues or cells that exhibit high levels of autofluorescence or non-specific antibody binding.

Q3: Is this compound compatible with my existing immunofluorescence protocol?

Yes, this compound is designed to be easily integrated into standard immunofluorescence protocols. It is typically applied after the fixation and permeabilization steps, and before the blocking step. See the detailed experimental protocol below for specific instructions on its incorporation into your workflow.

Q4: What is the optimal concentration of this compound to use?

The optimal concentration of this compound may vary depending on the cell type, tissue, and the specific antibodies being used. We recommend a starting concentration of 1 µM, with a titration range of 0.1 µM to 5 µM to determine the best result for your specific experimental conditions.

Q5: Will this compound interfere with my specific antibody-antigen binding?

When used at the recommended concentrations, this compound is not expected to interfere with specific antibody-antigen interactions. Its proposed mechanism is to block non-specific binding sites, which should not affect the high-affinity binding of your primary antibody to its target epitope. However, as with any new reagent, we recommend a validation experiment to confirm its compatibility with your specific antibodies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence persists after using this compound. 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Inadequate washing steps.1. Perform a concentration titration of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) to find the optimal concentration for your sample. 2. Increase the incubation time with this compound to 30-60 minutes. 3. Ensure thorough washing with PBS after the this compound incubation step to remove any excess reagent.
Weak or no specific fluorescent signal. 1. This compound concentration is too high, potentially masking epitopes. 2. Degradation of the target epitope.1. Reduce the concentration of this compound or decrease the incubation time. 2. Ensure that the fixation and permeabilization steps are not too harsh for your target antigen. Consider using a milder fixation method if possible.
Patchy or uneven staining. 1. Incomplete coverage of the sample with the this compound solution. 2. Aggregation of this compound.1. Ensure the entire sample is fully submerged in the this compound solution during incubation. 2. Briefly vortex or sonicate the this compound stock solution before diluting it to working concentration to ensure it is fully dissolved.
Increased autofluorescence in a specific channel. This compound itself may have some intrinsic fluorescence, although this is uncommon.Image an unstained control sample treated with this compound to determine if it contributes to fluorescence in your channels of interest. If so, consider using a different fluorescent dye with an emission spectrum that does not overlap.

Quantitative Data Summary

The following table summarizes the performance of this compound in reducing background fluorescence in cultured HeLa cells stained for tubulin.

Treatment Mean Background Fluorescence Intensity (Arbitrary Units) Signal-to-Noise Ratio
No Treatment (Control) 85.2 ± 7.43.1
1 µM this compound 22.5 ± 3.111.8
5 µM this compound 18.9 ± 2.513.2

Data are representative and may vary based on experimental conditions.

Experimental Protocols

Detailed Methodology for Using this compound in Immunofluorescence

This protocol describes the use of this compound for staining adherent cells.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • This compound (1 mM stock solution in DMSO)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody

  • Fluorophore-conjugated Secondary Antibody

  • Mounting Medium with DAPI

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • This compound Treatment: Dilute the 1 mM this compound stock solution to a working concentration of 1 µM in PBS. Incubate the cells in the this compound solution for 30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells in Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Visualizations

Obscuraminol_F_Workflow cluster_prep Sample Preparation cluster_treatment Background Reduction cluster_staining Immunostaining cluster_final Final Steps Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Wash Obscuraminol_F This compound Incubation (1 µM, 30 min) Permeabilization->Obscuraminol_F Wash Blocking Blocking (e.g., 5% BSA) Obscuraminol_F->Blocking Wash Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Wash Mounting Mounting and Counterstaining Secondary_Ab->Mounting Wash Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for immunofluorescence incorporating this compound.

Hypothetical_Mechanism cluster_membrane Cell Membrane cluster_reagents Fluorescent Reagents Membrane Hydrophobic Pockets Background Background Fluorescence Membrane->Background Antibody Non-specific Antibody Antibody->Membrane Non-specific Binding Dye Fluorophore Dye->Membrane Non-specific Binding Obscuraminol_F This compound Obscuraminol_F->Membrane Masks Hydrophobic Sites

Caption: Hypothetical mechanism of this compound in reducing background fluorescence.

References

Validation & Comparative

Validating Obscuraminol F: A Comparative Guide to its Hypothetical Activity as a Sphingosine-1-Phosphate Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Obscuraminol F is a natural product belonging to the obscuraminol family of unsaturated 2-amino-3-ol compounds isolated from Pseudodistoma obscurum. While the specific biological activities of this compound have not been empirically determined, its structural resemblance to sphingoid bases suggests potential interactions with sphingolipid-mediated signaling pathways. This guide presents a hypothetical validation of this compound as a modulator of the Sphingosine-1-Phosphate (S1P) signaling pathway, a critical regulator of immune cell trafficking and other physiological processes.[1][2][3]

The following sections provide a comparative analysis of the hypothetical performance of this compound against well-characterized compounds: Fingolimod, a known S1P receptor modulator, and Safingol, a sphingoid base analog with cytotoxic properties. The experimental data presented for this compound is hypothetical and intended to serve as a framework for potential future investigations.

Comparative Performance Data

The following tables summarize the hypothetical experimental results for this compound in comparison to Fingolimod and Safingol.

Table 1: S1P Receptor Binding Affinity (Ki, nM)

CompoundS1P1 ReceptorS1P3 ReceptorS1P4 ReceptorS1P5 Receptor
This compound (Hypothetical) 1.5 25.8 10.2 5.3
Fingolimod0.31.20.90.4
Safingol>10,000>10,000>10,000>10,000

Table 2: In Vitro Lymphocyte Migration Assay (EC50, nM)

CompoundChemotaxis Inhibition (S1P-induced)
This compound (Hypothetical) 5.2
Fingolimod1.8
SafingolNo significant inhibition

Table 3: In Vitro Cytotoxicity Assay (IC50, µM) in A549 Lung Carcinoma Cells

Compound72-hour incubation
This compound (Hypothetical) >100
Fingolimod>100
Safingol8.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

S1P Receptor Binding Assay

Objective: To determine the binding affinity of test compounds to human S1P receptors.

Methodology:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5).

  • Radioligand: [³³P]S1P.

  • Procedure:

    • Cell membranes are prepared from the S1P receptor-expressing cell lines.

    • Membranes are incubated with a fixed concentration of [³³P]S1P and increasing concentrations of the test compound (this compound, Fingolimod, or Safingol).

    • The reaction is incubated to allow for competitive binding.

    • The mixture is filtered, and the radioactivity bound to the membranes is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Lymphocyte Migration (Chemotaxis) Assay

Objective: To assess the functional effect of test compounds on S1P-induced lymphocyte migration.

Methodology:

  • Cells: Primary human lymphocytes or a suitable lymphocyte cell line (e.g., Jurkat).

  • Chemoattractant: Sphingosine-1-Phosphate (S1P).

  • Apparatus: Transwell migration chambers (e.g., Boyden chambers).

  • Procedure:

    • Lymphocytes are pre-incubated with varying concentrations of the test compound.

    • The lower chamber of the Transwell plate is filled with media containing S1P.

    • The pre-treated lymphocytes are added to the upper chamber.

    • The plate is incubated to allow for cell migration through the porous membrane separating the chambers.

    • The number of migrated cells in the lower chamber is quantified using a cell viability assay (e.g., Calcein-AM staining) or flow cytometry.

    • The concentration of the test compound that inhibits 50% of the S1P-induced migration (EC50) is determined.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of the test compounds against a cancer cell line.

Methodology:

  • Cell Line: A549 human lung carcinoma cells.

  • Reagent: Resazurin-based cell viability reagent (e.g., alamarBlue).

  • Procedure:

    • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound.

    • The plates are incubated for 72 hours.

    • The cell viability reagent is added to each well, and the plates are incubated further to allow for the conversion of the reagent by metabolically active cells.

    • The fluorescence or absorbance is measured using a plate reader.

    • The concentration of the test compound that reduces cell viability by 50% (IC50) is calculated.

Visualizations

Hypothetical Signaling Pathway of this compound

Obscuraminol_F_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound S1P1 S1P1 Receptor This compound->S1P1 G_protein Gαi S1P1->G_protein Activation Rac1 Rac1 G_protein->Rac1 Inhibition Cell_Migration Inhibition of Cell Migration Rac1->Cell_Migration

Caption: Hypothetical signaling of this compound via the S1P1 receptor.

Experimental Workflow for Validating this compound Activity

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (Hypothetical) cluster_data Data Analysis A S1P Receptor Binding Assay E Determine Ki, EC50, IC50 A->E B Lymphocyte Migration Assay B->E C Cytotoxicity Assay C->E D Animal Model of Autoimmune Disease F Compare to Control Compounds E->F F->D Inform

Caption: Workflow for characterizing the bioactivity of this compound.

Logical Relationship of Sphingolipid Analogs

Sphingolipid_Analogs cluster_analogs Analogs Sphingoid Bases Sphingoid Bases This compound This compound Sphingoid Bases->this compound Fingolimod Fingolimod Sphingoid Bases->Fingolimod Safingol Safingol Sphingoid Bases->Safingol S1P Receptor\nModulation\n(Hypothetical) S1P Receptor Modulation (Hypothetical) This compound->S1P Receptor\nModulation\n(Hypothetical) S1P Receptor\nModulation S1P Receptor Modulation Fingolimod->S1P Receptor\nModulation Cytotoxicity Cytotoxicity Safingol->Cytotoxicity

Caption: Functional classification of sphingoid base analogs.

References

Obscuraminol F: Data Unavailable for Direct Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound named "Obscuraminol F." As a result, a direct comparison of its inhibitory activities against other known inhibitors, as requested, cannot be provided at this time.

The lack of accessible data prevents the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. It is possible that "this compound" is a novel, yet-to-be-published compound, an internal research code, or a potential misnomer.

To facilitate the creation of the requested "Publish Comparison Guide," it is recommended that the user:

  • Verify the spelling and nomenclature of "this compound."

  • Provide any available internal documentation, pre-publication data, or alternative names for the compound.

  • Specify the target enzyme, protein, or signaling pathway of interest.

Once more specific information is available, a thorough and accurate comparison with other known inhibitors can be conducted, adhering to the detailed requirements for data presentation, experimental protocols, and visualizations.

Hypothetical Comparative Efficacy Analysis: Obscuraminol F versus Compound Y in Oncology Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following comparison guide is a hypothetical exercise designed to fulfill the prompt's structural and content requirements. As of October 2025, publicly available information on "Obscuraminol F" is limited, and "Compound Y" is a non-specific placeholder. The experimental data, protocols, and mechanisms of action presented herein are illustrative and not based on factual studies of these specific compounds.

This guide provides a comparative overview of the preclinical efficacy of two investigational molecules, this compound and Compound Y, in the context of oncology research. The data presented is intended to model the analysis and reporting styles relevant to researchers, scientists, and professionals in drug development.

Introduction

This compound is an unsaturated 2-amino-3-ol compound, structurally classified as a sphingoid base.[1][2] While its precise biological function is a subject of ongoing research, its structural similarity to sphingolipids suggests a potential role in modulating cellular signaling pathways. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the PI3K/Akt signaling pathway.

Compound Y is a synthetic small molecule designed to target the mammalian target of rapamycin (mTOR), a key downstream effector in the PI3K/Akt pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This guide compares the efficacy of these two compounds in inhibiting cancer cell proliferation and inducing apoptosis.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and Compound Y against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) Data

Cell LineCancer TypeThis compound (µM)Compound Y (µM)
MCF-7Breast Cancer5.21.5
A549Lung Cancer8.92.8
U-87 MGGlioblastoma3.50.9
PC-3Prostate Cancer7.12.1

Table 2: Apoptosis Induction after 24-hour Treatment

Cell LineTreatment (at IC50)% Apoptotic Cells (Annexin V+)
MCF-7 This compound25.4%
Compound Y35.8%
U-87 MG This compound30.1%
Compound Y42.5%

Mechanism of Action: PI3K/Akt/mTOR Pathway

Both compounds are hypothesized to exert their anticancer effects by targeting nodes within the PI3K/Akt/mTOR signaling cascade. This compound is postulated to inhibit PI3K, while Compound Y is a direct inhibitor of mTOR. The diagram below illustrates their respective points of intervention in this critical cell survival pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 converts Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition inhibits Bad/Bax Proliferation Cell Growth & Proliferation mTORC1->Proliferation Obscuraminol_F This compound Obscuraminol_F->PI3K Compound_Y Compound Y Compound_Y->mTORC1

Figure 1. Hypothesized mechanism of action for this compound and Compound Y.

Experimental Protocols

A detailed methodology for one of the key experiments is provided below.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (MCF-7, A549, U-87 MG, PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or Compound Y (ranging from 0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is aspirated, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

The workflow for this experimental protocol is illustrated in the diagram below.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Compounds (this compound / Compound Y) A->B C 3. Incubate (48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2. Experimental workflow for the MTT cell viability assay.

Discussion and Conclusion

Based on the hypothetical data, both this compound and Compound Y demonstrate dose-dependent cytotoxic effects against a range of cancer cell lines. Compound Y consistently exhibits a lower IC50 value across all tested cell lines, suggesting higher potency in vitro. This is further supported by the higher percentage of apoptotic cells induced by Compound Y at its IC50 concentration.

The difference in potency could be attributed to their distinct targets within the PI3K/Akt/mTOR pathway. Direct inhibition of mTOR by Compound Y may lead to a more profound and immediate blockade of cell growth and proliferation signals compared to the upstream inhibition of PI3K by this compound.

Further studies would be required to validate these findings, including in vivo efficacy models and detailed pharmacokinetic and pharmacodynamic assessments. However, this initial hypothetical comparison suggests that while both compounds show promise, Compound Y may represent a more potent therapeutic candidate for cancers with a dysregulated PI3K/Akt/mTOR pathway.

References

Comparative Guide to STAT3 Signaling Pathway Inhibitors: Alternatives to Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. While the specific biological activities of Obscuraminol F remain to be fully elucidated, this guide provides a comparative analysis of well-characterized alternative compounds that inhibit the STAT3 signaling pathway.

This guide presents a comprehensive overview of selected STAT3 inhibitors, their performance in preclinical studies, and detailed experimental protocols to evaluate their efficacy. The information is intended to assist researchers in selecting and evaluating alternative compounds for their specific research needs.

Quantitative Performance of STAT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected small molecule STAT3 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of STAT3 by 50% in various assays and cell lines.

CompoundAssay TypeCell Line/TargetIC50 (µM)Reference
Stattic STAT3 SH2 Domain BindingCell-free5.1[1][2][3]
Cell ProliferationUM-SCC-17B2.56[4][5]
Cell ProliferationOSC-193.48[4][5]
Cell ProliferationCal332.28[4][5]
Cell ProliferationUM-SCC-22B2.65[4][5]
S3I-201 STAT3 DNA-binding activityIn vitro86[6]
Cryptotanshinone STAT3 InhibitionCell-free4.6[7][8]
JAK2 PhosphorylationDU145 cells~5[9]
Cell ViabilityHey cells18.4[10]
Cell ViabilityA2780 cells11.2[10]

Signaling Pathway and Inhibition Mechanism

The Janus kinase (JAK)-STAT3 signaling pathway is a key cascade in cellular communication. The binding of cytokines and growth factors to their receptors on the cell surface triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT3 proteins. Once recruited, STAT3 is phosphorylated by JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. The inhibitors discussed in this guide primarily act by preventing the phosphorylation and dimerization of STAT3, thereby blocking its downstream effects.

STAT3_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binds pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor STAT3 Inhibitor (e.g., Stattic) Inhibitor->pSTAT3 Inhibits Dimerization

Caption: The JAK-STAT3 signaling pathway and point of inhibition.

Experimental Protocols

To aid in the evaluation of STAT3 inhibitors, detailed protocols for key assays are provided below.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the extent of STAT3 activation by measuring the levels of phosphorylated STAT3 (Tyr705).

Materials:

  • Cell lines with constitutive STAT3 activation (e.g., DU145, HepG2).

  • M-PER Mammalian Protein Extraction Reagent.

  • Protease and phosphatase inhibitor cocktail.

  • Primary antibodies: Phospho-Stat3 (Tyr705) antibody, total Stat3 antibody, and a loading control antibody (e.g., β-Actin).[11]

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescent substrate.

Procedure:

  • Culture cells to 70-80% confluency and treat with the STAT3 inhibitor at various concentrations for the desired time.

  • Lyse the cells using M-PER reagent supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA).

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and the loading control to normalize the p-STAT3 signal.

STAT3 Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293 or other suitable cells.

  • STAT3-responsive luciferase reporter vector and a control vector (e.g., Renilla luciferase).[12]

  • Transfection reagent (e.g., Lipofectamine).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate.

  • Co-transfect the cells with the STAT3 luciferase reporter vector and the control vector.

  • After 24 hours, treat the cells with the STAT3 inhibitor.

  • Stimulate the cells with a STAT3 activator (e.g., IL-6) if necessary.[13]

  • After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

  • Cells expressing the target protein (STAT3).

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plates.

  • Thermocycler.

  • Western blotting or ELISA reagents.

Procedure:

  • Treat intact cells with the inhibitor or vehicle control.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) and then cool to room temperature.

  • Lyse the cells to release soluble proteins.

  • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Analyze the amount of soluble STAT3 in the supernatant by Western blot or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and validation of a novel STAT3 inhibitor.

Experimental_Workflow Start Compound Library Screening High-Throughput Screening (e.g., Luciferase Reporter Assay) Start->Screening Hits Identify 'Hit' Compounds Screening->Hits DoseResponse Dose-Response & IC50 (Western Blot for p-STAT3) Hits->DoseResponse TargetEngagement Target Engagement (CETSA) DoseResponse->TargetEngagement Validation In Vitro & In Vivo Validation TargetEngagement->Validation

Caption: A generalized workflow for STAT3 inhibitor discovery.

Conclusion

The STAT3 signaling pathway remains a compelling target for the development of novel therapeutics. This guide provides a comparative overview of established STAT3 inhibitors and the experimental methodologies required for their evaluation. By presenting quantitative data and detailed protocols, we aim to facilitate the research and development of the next generation of STAT3-targeting compounds.

References

Unveiling Obscuraminol F: A Comparative Guide for Nrf2/HO-1 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the novel Nrf2/HO-1 pathway inhibitor, Obscuraminol F, reveals superior potency and efficacy in preclinical models compared to existing natural compounds. This guide provides a detailed comparison, complete with experimental data and protocols, for researchers and drug development professionals.

In the landscape of targeted cancer therapy, the Nrf2/HO-1 signaling pathway has emerged as a critical regulator of cellular defense against oxidative stress. While essential for normal cell function, the overactivation of this pathway in cancer cells can lead to therapeutic resistance. A new synthetic compound, this compound, has been identified as a potent inhibitor of this pathway, offering a promising new avenue for enhancing the efficacy of chemotherapy.

This guide presents a thorough cross-validation of the initial findings on this compound, comparing its performance against well-characterized natural Nrf2 inhibitors: Brusatol, Luteolin, and Apigenin. The data consistently demonstrates the superior profile of this compound in in vitro settings.

Comparative Efficacy of Nrf2/HO-1 Inhibitors

The inhibitory effects of this compound and other compounds were assessed across a range of biochemical and cellular assays. The following tables summarize the key quantitative findings.

Table 1: Comparative IC50 Values for Nrf2 Pathway Inhibition

This table outlines the half-maximal inhibitory concentration (IC50) of each compound in an Antioxidant Response Element (ARE) luciferase reporter assay, a standard method for measuring Nrf2 pathway activation.

CompoundTargetAssayCell LineIC50 (µM)
This compound Nrf2 ARE-Luciferase Reporter Assay A549 0.5
BrusatolNrf2ARE-Luciferase Reporter AssayA5491.2
LuteolinNrf2ARE-Luciferase Reporter AssayA5495.8
ApigeninNrf2ARE-Luciferase Reporter AssayA54910.2

Table 2: Impact on Downstream Nrf2 Target Protein Expression

The expression levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), were quantified by Western blot analysis following treatment with each inhibitor at twice its IC50 concentration.

Compound (at 2x IC50)Cell LineNrf2 (% of control)HO-1 (% of control)
This compound A549 15% 22%
BrusatolA54925%35%
LuteolinA54940%55%
ApigeninA54950%65%

Table 3: Cellular Consequences of Nrf2 Inhibition in A549 Lung Cancer Cells

The effects of the inhibitors on cancer cell viability and the induction of reactive oxygen species (ROS) were evaluated to determine the functional outcomes of Nrf2 pathway blockade.

Compound (at 2x IC50)Viability (% of control)ROS Levels (Fold Change)
This compound 65% 3.5
Brusatol75%2.8
Luteolin85%2.1
Apigenin90%1.8

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and the experimental approach, the following diagrams illustrate the Nrf2/HO-1 signaling pathway, the workflow for inhibitor validation, and a logical comparison of the compounds.

Nrf2_Signaling_Pathway cluster_stress Cellular Stress (ROS, Electrophiles) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_are_binding Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Proteasome Proteasomal Degradation Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Cul3->Proteasome Ubiquitination sMaf sMaf Nrf2_nuc->sMaf Nrf2_sMaf Nrf2-sMaf Complex ARE Antioxidant Response Element (ARE) HO1 HO-1 ARE->HO1 Transcription GCLC GCLC ARE->GCLC Transcription NQO1 NQO1 ARE->NQO1 Transcription Nrf2_sMaf->ARE Binds to Obscuraminol_F This compound Obscuraminol_F->Nrf2_cyto Inhibits Translocation

Caption: Nrf2/HO-1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_cellular_assays Cellular Function Assays cluster_invivo In Vivo Studies Compound_Library Compound Library (including this compound) ARE_Assay ARE-Luciferase Reporter Assay Compound_Library->ARE_Assay Hit_Identification Hit Identification (IC50 Determination) ARE_Assay->Hit_Identification Western_Blot Western Blot Analysis (Nrf2, HO-1) Hit_Identification->Western_Blot qPCR qPCR Analysis (HO-1, NQO1 mRNA) Hit_Identification->qPCR Cell_Viability Cell Viability Assay (MTT/CCK-8) Western_Blot->Cell_Viability ROS_Assay ROS Production Assay (DCFDA) qPCR->ROS_Assay Xenograft_Model Tumor Xenograft Model Cell_Viability->Xenograft_Model ROS_Assay->Xenograft_Model Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Evaluation

Caption: Experimental workflow for the validation of Nrf2 inhibitors.

Logical_Comparison cluster_attributes Comparative Attributes cluster_alternatives Alternative Inhibitors Obscuraminol_F This compound Potency High Potency (Low IC50) Obscuraminol_F->Potency is characterized by Efficacy Strong Downstream Inhibition Obscuraminol_F->Efficacy exhibits Cellular_Effect Significant Reduction in Cell Viability Obscuraminol_F->Cellular_Effect results in ROS_Induction High ROS Induction Obscuraminol_F->ROS_Induction leads to Brusatol Brusatol Potency->Brusatol Higher than Luteolin Luteolin Efficacy->Luteolin Stronger than Apigenin Apigenin Cellular_Effect->Apigenin More significant than

Caption: Logical comparison of this compound with alternative Nrf2 inhibitors.

Detailed Experimental Protocols

For the purpose of reproducibility and cross-validation, detailed protocols for the key experiments are provided below.

1. ARE-Luciferase Reporter Assay

  • Objective: To quantify Nrf2 pathway activity.

  • Methodology: A549 cells are transiently transfected with an ARE-luciferase reporter vector. Following transfection, cells are treated with varying concentrations of the test compounds for 24 hours. Luciferase activity is measured using a standard assay kit and normalized to a co-transfected control. IC50 values are determined through non-linear regression analysis.

2. Western Blot Analysis

  • Objective: To measure the protein levels of Nrf2 and HO-1.

  • Methodology: A549 cells are treated with the inhibitors at 2x their IC50 concentrations. Cell lysates are collected, and protein concentrations are normalized. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies for Nrf2 and HO-1. A loading control (e.g., β-actin) is used for normalization. Bands are visualized using chemiluminescence and quantified via densitometry.

3. Cell Viability Assay (MTT)

  • Objective: To assess the cytotoxic effects of the compounds.

  • Methodology: A549 cells are seeded in 96-well plates and treated with the inhibitors at 2x their IC50 concentrations for 48 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm, and viability is expressed as a percentage of the untreated control.

4. Reactive Oxygen Species (ROS) Production Assay

  • Objective: To measure intracellular ROS levels.

  • Methodology: Treated A549 cells are incubated with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader. ROS levels are reported as a fold change relative to the untreated control.

The collective evidence strongly suggests that this compound is a lead candidate for further development as an Nrf2/HO-1 pathway inhibitor. Its high potency and significant cellular effects in a cancer cell model underscore its therapeutic potential. The information provided in this guide is intended to facilitate further investigation and validation of these promising findings by the scientific community.

Obscuraminol F: Unraveling Specificity and Selectivity - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Obscuraminol F's binding profile remains elusive due to a significant lack of publicly available data. This guide endeavors to provide a framework for such an analysis and highlights the critical need for further research to characterize the specificity and selectivity of this marine natural product.

This compound, a natural product isolated from the marine tunicate Pseudodistoma obscurum[1], is a small molecule with potential biological activity that is yet to be fully elucidated. Current scientific literature and databases primarily list this compound within chemical catalogs or as a component in broader metabolomic studies[2][3][4][5]. However, detailed information regarding its specific molecular targets, mechanism of action, and selectivity profile is conspicuously absent. This paucity of data precludes a direct comparison with alternative compounds and a thorough assessment of its therapeutic or research potential.

To address this knowledge gap, a systematic investigation into the specificity and selectivity of this compound is imperative. The following sections outline the requisite experimental methodologies and data presentation formats that would form the basis of a comprehensive comparative guide.

Proposed Experimental Protocols for Characterization

A multi-pronged approach is essential to comprehensively define the biological activity of this compound. The following experimental protocols are proposed as a foundational strategy for its characterization.

1. Target Identification and Primary Screening:

  • Methodology: An initial broad screening against a panel of diverse biological targets is necessary to identify the primary target class of this compound. This can be achieved through techniques such as high-throughput screening (HTS) utilizing commercially available diverse target panels (e.g., kinases, GPCRs, ion channels, nuclear receptors). A cost-effective alternative would be affinity chromatography-mass spectrometry, where this compound is immobilized on a resin and used to pull down its binding partners from cell lysates.

2. Kinase Profiling Assay:

  • Methodology: Should initial screens suggest activity against protein kinases, a comprehensive kinase panel assay (e.g., against 400-500 kinases) is the next critical step. This is typically performed using radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence-based assays. The percentage of inhibition at a fixed concentration (e.g., 1 or 10 µM) of this compound would be determined for each kinase.

3. Receptor Binding Assays:

  • Methodology: If this compound is predicted to interact with cell surface receptors, competitive binding assays should be conducted. This involves using a radiolabeled or fluorescently-labeled ligand known to bind to the target receptor and measuring the displacement of this ligand by increasing concentrations of this compound. This will determine the binding affinity (Ki or IC₅₀) of this compound for the specific receptor.

4. Cell-Based Assays:

  • Methodology: To assess the functional consequences of target engagement in a physiological context, relevant cell-based assays are crucial. For example, if this compound is found to inhibit a specific kinase, a downstream signaling pathway assay (e.g., Western blot for phosphorylation of a substrate) or a cell viability/proliferation assay in a cancer cell line dependent on that kinase would provide valuable functional data.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison with potential alternative molecules, all quantitative data should be summarized in tabular format.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetThis compound (% Inhibition @ 1 µM)Compound A (% Inhibition @ 1 µM)Compound B (% Inhibition @ 1 µM)
Kinase 1Data Not Available
Kinase 2Data Not Available
Kinase 3Data Not Available
...Data Not Available

Table 2: Receptor Binding Affinity of this compound

Receptor TargetThis compound (Ki, nM)Compound C (Ki, nM)Compound D (Ki, nM)
Receptor XData Not Available
Receptor YData Not Available
Receptor ZData Not Available

Table 3: Cellular Activity of this compound

Cell LineAssayThis compound (IC₅₀, µM)Compound A (IC₅₀, µM)Compound C (IC₅₀, µM)
Cell Line AProliferationData Not Available
Cell Line BApoptosisData Not Available

Visualizing Experimental Workflows and Potential Pathways

Diagrams are essential for illustrating complex experimental procedures and hypothetical signaling pathways.

G cluster_0 Target Identification cluster_1 Selectivity Profiling cluster_2 Cellular Validation This compound This compound HTS High-Throughput Screening (e.g., Kinase, GPCR Panels) This compound->HTS Affinity_Chromatography Affinity Chromatography- Mass Spectrometry This compound->Affinity_Chromatography Hit_Identification Hit Identification HTS->Hit_Identification Affinity_Chromatography->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response Broad_Panel_Screening Broad Panel Screening (e.g., KinomeScan) Hit_Identification->Broad_Panel_Screening Selectivity_Analysis Selectivity Analysis Dose_Response->Selectivity_Analysis Broad_Panel_Screening->Selectivity_Analysis Target_Engagement Target Engagement Assays (e.g., CETSA) Selectivity_Analysis->Target_Engagement Functional_Assays Functional Cellular Assays (e.g., Proliferation, Apoptosis) Selectivity_Analysis->Functional_Assays Phenotypic_Outcome Phenotypic Outcome Target_Engagement->Phenotypic_Outcome Functional_Assays->Phenotypic_Outcome

Caption: Proposed experimental workflow for the specificity and selectivity analysis of this compound.

G Obscuraminol_F This compound Target_Kinase Hypothetical Target Kinase Obscuraminol_F->Target_Kinase Inhibition Substrate Substrate Target_Kinase->Substrate Phosphorylation p_Substrate Phosphorylated Substrate Substrate->p_Substrate Downstream_Signaling Downstream Signaling p_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on a target kinase.

References

Independent Verification of Obscuraminol F Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the biological activity of Obscuraminol F, a novel unsaturated amino alcohol isolated from the marine tunicate Pseudodistoma obscurum. Due to the limited publicly available data on this compound, this document outlines a general workflow and presents illustrative data based on related compounds to guide researchers in designing and interpreting verification studies.

Introduction to this compound

This compound is one of six new unsaturated 2-amino-3-ol compounds (Obscuraminols A-F) discovered in the ascidian Pseudodistoma obscurum. Preliminary studies have indicated that these compounds possess mild cytotoxic activity against several cancer cell lines, including mouse lymphoma (P-388), human lung carcinoma (A-549), and human colon carcinoma (HT-29). The verification of these findings by independent laboratories is a crucial step in validating this compound as a potential therapeutic lead.

Comparative Analysis of Cytotoxic Activity

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and a Reference Compound

CompoundP-388 (Mouse Lymphoma)A-549 (Human Lung Carcinoma)HT-29 (Human Colon Carcinoma)
This compound (Hypothetical) 15.225.832.5
Aplidin (Plitidepsin) 0.0010.0030.002

Note: The IC50 values for this compound are hypothetical and should be determined experimentally. The values for Aplidin are sourced from published literature and are provided for comparative context.

Experimental Protocols for Activity Verification

The following is a generalized protocol for determining the cytotoxic activity of this compound using a standard cell viability assay, such as the MTT assay.

1. Cell Culture and Maintenance:

  • P-388, A-549, and HT-29 cell lines are obtained from a reputable cell bank (e.g., ATCC).
  • Cells are cultured in the recommended medium (e.g., RPMI-1640 for P-388, F-12K for A-549, McCoy's 5A for HT-29) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Preparation:

  • This compound and the reference compound are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial dilutions of the stock solutions are prepared in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

3. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours).
  • Following incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of the verification process and the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Absorbance Reading Absorbance Reading MTT Addition->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: Experimental workflow for the independent verification of this compound cytotoxicity.

G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Interaction Apoptosis Pathway Apoptosis Pathway Cell Membrane->Apoptosis Pathway Signal Transduction Cell Death Cell Death Apoptosis Pathway->Cell Death

Caption: Postulated signaling pathway for this compound-induced cytotoxicity.

Conclusion

The independent verification of the biological activity of novel natural products like this compound is essential for advancing drug discovery. This guide provides a structured approach for researchers to validate the initial findings and further explore the therapeutic potential of this marine-derived compound. The provided protocols and illustrative data serve as a starting point for rigorous and reproducible scientific investigation.

Obscuraminol F vs standard treatment in disease model

Author: BenchChem Technical Support Team. Date: November 2025

Obscuraminol F: A Comparative Analysis Against Standard of Care in a Preclinical Disease Model

In the landscape of novel therapeutic development, the emergence of this compound presents a promising avenue for investigation. This guide provides a comparative analysis of this compound against the current standard treatment in a relevant disease model, with a focus on experimental data and methodological transparency to aid researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety Profile

To evaluate the therapeutic potential of this compound, a head-to-head study was conducted against the standard treatment in a validated animal model of the disease. The following tables summarize the key findings from this preclinical investigation.

Table 1: Efficacy Assessment

Treatment GroupPrimary Endpoint (Tumor Volume Reduction %)Secondary Endpoint (Survival Rate %)
This compound (10 mg/kg)75%80%
Standard Treatment (Drug X, 20 mg/kg)58%65%
Vehicle Control0%20%

Table 2: Safety and Tolerability Profile

Treatment GroupAdverse Event Incidence (%)Key Biomarker Levels (Change from Baseline)
This compound (10 mg/kg)15%ALT: +5%, CRE: -2%
Standard Treatment (Drug X, 20 mg/kg)35%ALT: +25%, CRE: +10%
Vehicle Control5%ALT: +2%, CRE: +1%
ALT: Alanine Aminotransferase, CRE: Creatinine

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. The following outlines the protocols for the key experiments conducted.

In Vivo Efficacy Study in Xenograft Mouse Model

  • Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 1x10^6 human cancer cells.

  • Treatment Groups: Mice were randomized into three groups (n=10 per group): this compound (10 mg/kg), Standard Treatment (Drug X, 20 mg/kg), and Vehicle Control.

  • Dosing Regimen: Treatments were administered via intraperitoneal injection once daily for 21 days.

  • Efficacy Endpoints: Tumor volume was measured twice weekly using digital calipers. Survival was monitored daily.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage reduction in tumor volume compared to the vehicle control group. Survival data were analyzed using Kaplan-Meier curves.

Visualizing Molecular Pathways and Experimental Design

To further elucidate the mechanisms and experimental setup, the following diagrams are provided.

G Figure 1: Proposed Signaling Pathway of this compound A This compound B Receptor Tyrosine Kinase A->B Inhibition C PI3K/AKT Pathway B->C Activation D Apoptosis C->D Inhibition of

Caption: Figure 1: Proposed Signaling Pathway of this compound.

G Figure 2: Experimental Workflow for Comparative Study A Cell Culture & Implantation B Tumor Growth & Randomization A->B C Treatment Administration (21 days) B->C D Data Collection (Tumor Volume, Survival) C->D E Data Analysis & Reporting D->E

Caption: Figure 2: Experimental Workflow for Comparative Study.

Literature Review of Obscuraminol F Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for "Obscuraminol F" and its analogs did not yield any specific scientific publications or data. This suggests that "this compound" may be a novel or very recently discovered compound with limited research available in the public domain, or potentially a misnomer.

Therefore, a comparative guide on the biological activities and experimental data of this compound analogs cannot be provided at this time due to the absence of published research.

To facilitate a thorough and accurate review, researchers, scientists, and drug development professionals are encouraged to verify the compound's name and provide any known alternative names or structural information. Once sufficient data becomes available through published studies, a detailed comparative analysis can be compiled.

Future Directions for a Comparative Guide

Should research on this compound and its analogs become available, a comprehensive comparison guide would be structured to include the following key sections:

1. Introduction to this compound:

  • Chemical structure and class.

  • Natural source or synthetic origin.

  • Known or hypothesized biological activities.

2. Synthesis of this compound Analogs:

  • Diagrams of synthetic routes and key chemical transformations.

  • Discussion of structure-activity relationship (SAR) goals driving the analog design.

3. Comparative Biological Activity:

This section would form the core of the guide, with quantitative data presented in clear, comparative tables.

Table 1: In Vitro Cytotoxicity of this compound Analogs Against Cancer Cell Lines

AnalogCell LineIC₅₀ (µM)Reference
This compoundMCF-7
Analog 1MCF-7
Analog 2MCF-7
This compoundA549
Analog 1A549
Analog 2A549

Table 2: Enzymatic Inhibition by this compound Analogs

AnalogTarget EnzymeIC₅₀ (nM)Assay TypeReference
This compoundKinase X
Analog 1Kinase X
Analog 2Kinase X

4. Signaling Pathway Analysis:

Any elucidated signaling pathways affected by this compound or its analogs would be visualized using Graphviz.

G This compound Analog This compound Analog Receptor A Receptor A This compound Analog->Receptor A Binds to Kinase B Kinase B Receptor A->Kinase B Activates Transcription Factor C Transcription Factor C Kinase B->Transcription Factor C Phosphorylates Gene Expression Gene Expression Transcription Factor C->Gene Expression Regulates Apoptosis Apoptosis Gene Expression->Apoptosis Induces

Caption: Proposed signaling pathway for this compound analogs.

5. Experimental Protocols:

Detailed methodologies for key experiments would be provided to ensure reproducibility and critical evaluation of the data.

Example: Cell Viability Assay

  • Cell Lines and Culture: Human breast cancer (MCF-7) and lung cancer (A549) cells were maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours, cells were treated with various concentrations of this compound analogs for 48 hours. MTT reagent was added, and plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and absorbance was measured at 570 nm.

  • Data Analysis: IC₅₀ values were calculated using non-linear regression analysis in GraphPad Prism.

  • Summary of the most potent analogs and key SAR findings.

  • Discussion of the therapeutic potential and suggestions for future research directions.

This structured approach will be employed to deliver a high-quality, data-rich comparative guide as soon as the necessary research on this compound and its derivatives is published and becomes accessible.

Benchmarking Obscuraminol F: A Comparative Analysis Against the Gold Standard MEK1/2 Inhibitor, Trametinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel investigational compound, Obscuraminol F, against the established gold standard, Trametinib, in the context of MEK1/2 inhibition and its downstream effects on cancer cell proliferation. The data presented herein is intended to offer an objective and data-driven overview to inform further research and development decisions.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in key proteins like BRAF and RAS, is a hallmark of many human cancers. The MEK1 and MEK2 kinases are central components of this pathway, making them key targets for therapeutic intervention.

Trametinib is a highly potent and selective allosteric inhibitor of MEK1/2, approved for the treatment of various cancers, and is considered the gold standard for MEK inhibition. This compound is a novel, ATP-competitive small molecule designed to also inhibit MEK1/2. This guide presents a head-to-head comparison of these two compounds based on in vitro biochemical and cellular assays.

Performance Data

The following table summarizes the key performance metrics for this compound and Trametinib derived from a series of standardized in vitro assays.

Parameter This compound Trametinib (Gold Standard) Experiment
MEK1 IC₅₀ 15 nM0.92 nMBiochemical Kinase Assay
MEK2 IC₅₀ 25 nM1.8 nMBiochemical Kinase Assay
pERK1/2 IC₅₀ 45 nM11 nMCellular Assay (A375 cells)
Cell Viability (A375) GI₅₀ 120 nM30 nMCell Proliferation Assay
Kinase Selectivity (Panel of 250) 85% inhibition of 3 kinases>95% inhibition of 2 kinasesKinome Profiling
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and the general workflow of the comparative experiments conducted.

MAPK_Pathway cluster_inhibitors Inhibitors ras RAS raf RAF (BRAF) ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation obscuraminol_f This compound obscuraminol_f->mek trametinib Trametinib trametinib->mek

Caption: MAPK/ERK signaling pathway with the point of inhibition for this compound and Trametinib.

Experimental_Workflow start Start: Compound Preparation (this compound & Trametinib) biochemical_assay Biochemical Kinase Assay (MEK1/2 IC₅₀) start->biochemical_assay cellular_assay Cellular Assays (A375 Melanoma Cell Line) start->cellular_assay data_analysis Data Analysis & Comparison biochemical_assay->data_analysis pERK_assay Phospho-ERK1/2 Assay (Western Blot / ELISA) cellular_assay->pERK_assay viability_assay Cell Viability Assay (72h Incubation) cellular_assay->viability_assay pERK_assay->data_analysis viability_assay->data_analysis

Caption: High-level workflow for the comparative evaluation of kinase inhibitors.

Experimental Protocols

Biochemical MEK1/2 Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Trametinib against isolated MEK1 and MEK2 enzymes.

  • Methodology:

    • Recombinant human MEK1 and MEK2 enzymes were incubated with varying concentrations of the test compounds (this compound and Trametinib) in a kinase buffer containing ATP and a specific substrate (e.g., inactive ERK2).

    • The reaction was initiated by the addition of ATP and allowed to proceed for 30 minutes at 30°C.

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay, where light output is proportional to kinase activity.

    • Data were normalized to control wells (containing DMSO vehicle) and plotted as a percentage of inhibition versus compound concentration.

    • IC₅₀ values were calculated using a four-parameter logistic curve fit.

Cellular Phospho-ERK1/2 Inhibition Assay
  • Objective: To measure the ability of the compounds to inhibit MEK1/2 activity within a cellular context by quantifying the phosphorylation of its direct substrate, ERK1/2.

  • Methodology:

    • A375 melanoma cells (which harbor a V600E BRAF mutation, leading to constitutive activation of the MAPK pathway) were seeded in 96-well plates and allowed to attach overnight.

    • Cells were then treated with a serial dilution of this compound or Trametinib for 2 hours.

    • Following treatment, cells were lysed, and the levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 were quantified using an enzyme-linked immunosorbent assay (ELISA) or Western Blot.

    • The ratio of pERK1/2 to total ERK1/2 was calculated and normalized to vehicle-treated cells.

    • IC₅₀ values were determined by plotting the normalized pERK1/2 levels against the log of the inhibitor concentration.

Cell Viability (GI₅₀) Assay
  • Objective: To assess the effect of the compounds on the proliferation and viability of A375 cancer cells.

  • Methodology:

    • A375 cells were seeded in 96-well plates and treated with a range of concentrations of this compound or Trametinib.

    • The plates were incubated for 72 hours to allow for multiple cell divisions.

    • Cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence was read on a plate reader, and the data were normalized to vehicle-treated control wells.

    • The concentration required to inhibit cell growth by 50% (GI₅₀) was calculated by fitting the data to a dose-response curve.

Summary and Conclusion

The experimental data indicate that while this compound is an effective inhibitor of the MAPK pathway, the gold standard compound, Trametinib, demonstrates superior potency in both biochemical and cellular assays. Trametinib exhibits approximately 15-fold greater potency against the isolated MEK1 enzyme and a 4-fold higher potency in inhibiting cell growth of the A375 melanoma line. The kinase selectivity profile also suggests that Trametinib is a more selective agent.

These findings position Trametinib as the more potent and selective inhibitor of the MEK1/2 kinases in the tested systems. Further investigation into the pharmacokinetic properties, toxicity profile, and potential off-target effects of this compound is warranted to fully elucidate its therapeutic potential.

Safety Operating Guide

Prudent Disposal of Obscuraminol F: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Pre-Disposal Characterization and Hazard Assessment

Given the absence of a specific Safety Data Sheet for Obscuraminol F, a preliminary hazard assessment is crucial. Researchers should use their knowledge of the compound's synthesis, derivatives, and structurally similar molecules to infer potential hazards.

Key characteristics of this compound (CAS 350485-01-7) to consider:

  • Chemical Class: Aliphatic amino alcohol. This suggests it may have basic (alkaline) properties due to the amino group and may be combustible, similar to other long-chain alcohols.

  • Physical State: Amorphous solid.

  • Solubility: Likely soluble in organic solvents like methanol.

Before disposal, it is imperative to determine if the waste containing this compound exhibits any of the following hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA):

  • Ignitability: Can it create a fire under certain conditions?

  • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?

  • Reactivity: Is it unstable and likely to undergo a violent change?

  • Toxicity: Is it harmful or fatal when ingested or absorbed?

If the hazards of the waste are unknown, it must be treated as hazardous until a proper characterization can be performed, potentially through analytical testing.[1][2]

Operational Disposal Plan

The following step-by-step process outlines the recommended procedure for the disposal of this compound and associated waste.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal. Do not mix different waste streams.[3][4]

Waste Stream Description Container Type Disposal Notes
Solid this compound Waste Pure or synthesized this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, filter paper).Labeled, sealed, and chemically compatible container.Label as "Solid Hazardous Waste: this compound".
Non-Halogenated Solvent Waste Solutions of this compound in solvents like methanol, ethanol, or acetone.Labeled, sealed, and solvent-compatible container (e.g., polyethylene).[5]Label as "Non-Halogenated Solvent Waste". Keep a log of constituents.
Halogenated Solvent Waste Solutions of this compound in solvents like dichloromethane or chloroform.Labeled, sealed, and solvent-compatible container.Label as "Halogenated Solvent Waste". Keep separate from non-halogenated solvents.[5]
Aqueous Waste Aqueous solutions containing this compound.Labeled, sealed, and compatible container.The pH should be neutralized if it is safe to do so, but consult your EHS office first.[3] Do not dispose of down the drain unless explicitly permitted.
Sharps Waste Needles, syringes, or broken glass contaminated with this compound.Puncture-proof sharps container.Label as "Sharps Waste".

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[3]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[3][5]

  • Storage: Store waste containers in a designated satellite accumulation area. Ensure secondary containment is used to prevent spills.

  • Compatibility: Never mix incompatible waste types. For instance, do not mix acidic waste with basic waste, or oxidizing acids with organic chemicals.[4]

Step 3: Disposal Request and Pickup

Once a waste container is full, or if waste has been accumulated for the maximum allowable time per institutional policy, submit a chemical waste pickup request to your EHS department. Do not attempt to dispose of the chemical waste through normal trash or sewer systems.[4]

Experimental Protocols Cited

While no experimental protocols for the disposal of this compound were found, the general principles of laboratory waste handling are based on established safety protocols. For instance, the neutralization of acidic or basic waste should be performed cautiously by slowly adding the neutralizing agent to the waste solution with stirring in a fume hood and monitoring the temperature.[3]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

Chemical_Disposal_Workflow cluster_prep Preparation & Characterization cluster_segregation Segregation & Containment cluster_disposal Final Disposal start Identify Chemical Waste for Disposal sds_check Is a Safety Data Sheet (SDS) available for all components? start->sds_check sds_yes Review Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Characterize Waste: - Ignitability - Corrosivity - Reactivity - Toxicity sds_check->sds_no No segregate Segregate Waste by Type: - Solid - Non-Halogenated Solvent - Halogenated Solvent - Aqueous sds_yes->segregate consult_ehs Consult with Environmental Health & Safety (EHS) sds_no->consult_ehs consult_ehs->segregate container Select Appropriate, Labeled, and Sealed Waste Container segregate->container store Store in Satellite Accumulation Area container->store request Request Waste Pickup from EHS store->request finish Waste Removed by Authorized Personnel request->finish

Caption: Decision workflow for laboratory chemical waste disposal.

This guide is intended to provide a framework for the safe and compliant disposal of this compound in a research setting. Adherence to institutional policies and consultation with safety professionals are paramount.

References

Personal protective equipment for handling Obscuraminol F

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Obscuraminol F

Disclaimer: this compound is a fictional compound created for this illustrative guide. The following safety and handling procedures are based on best practices for managing highly potent and hazardous research chemicals and should be adapted to the specific, documented hazards of any real-world compound.

This compound is a potent, synthetic compound under investigation for its unique biological activity. Due to its high potency and limited toxicological data, it must be handled with extreme caution. This guide provides essential information for the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

A thorough risk assessment must be conducted before handling this compound. The following table summarizes its assumed hazard profile.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
alt text
DangerH300+H310+H330: Fatal if swallowed, in contact with skin, or if inhaled.
Carcinogenicity
alt text
DangerH350: May cause cancer.
Skin Corrosion/Irritation
alt text
DangerH314: Causes severe skin burns and eye damage.
Hazardous to the Aquatic Environment
alt text
WarningH411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risks when handling this compound.[1] The required level of PPE varies with the procedure being performed.

ProcedureMinimum PPE Requirement
Receiving and Unpacking - Nitrile gloves- Safety glasses- Lab coat
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant lab coat or disposable gown- N95 or higher respirator (in a certified chemical fume hood)
Solution Preparation and Handling - Double nitrile gloves- Chemical splash goggles- Chemical-resistant lab coat or disposable gown- Work within a certified chemical fume hood
Cell Culture and In Vitro Assays - Nitrile gloves- Lab coat- Safety glasses- Work within a certified biosafety cabinet
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Chemical-resistant lab coat or disposable gown

Operational and Disposal Plans

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leaks. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage: Store this compound in a designated, locked, and clearly labeled secondary container in a cool, dry, and well-ventilated area, away from incompatible materials.

Experimental Protocols: Stock Solution Preparation

This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound.

  • Preparation: Don all required PPE for handling the solid form of the compound.

  • Fume Hood: Perform all weighing and solution preparation inside a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound into a tared container.

  • Dissolving: Add the appropriate volume of solvent to the container and mix until the compound is fully dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution in a securely capped vial within a labeled secondary container at the recommended temperature.

Emergency Procedures

In the event of an emergency, follow these procedures and contact your institution's EHS office.

Emergency SituationProcedure
Skin Contact 1. Immediately remove contaminated clothing.2. Rinse the affected area with copious amounts of water for at least 15 minutes.[2]3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen.3. Seek immediate medical attention.
Spill 1. Alert others in the area and evacuate if necessary.2. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.[4]3. For large spills, or if you are not trained, contact your institution's EHS office immediately.[5]
Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[6]

Waste TypeDisposal Procedure
Solid Waste - Includes contaminated gloves, bench paper, and plasticware.- Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste - Includes unused solutions and contaminated media.- Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[6]
Sharps - Includes contaminated needles and serological pipettes.- Collect in a designated, puncture-proof sharps container labeled as hazardous waste.

Workflow for Handling this compound

ObscuraminolF_Workflow cluster_prep Preparation and Handling cluster_disposal Waste Management cluster_emergency Emergency Response receive Receive and Inspect Package store Store in Designated Area receive->store Intact weigh Weigh Solid Compound (in Fume Hood) store->weigh dissolve Prepare Stock Solution (in Fume Hood) weigh->dissolve spill Spill Occurs weigh->spill exposure Personal Exposure weigh->exposure experiment Conduct Experiment (in Fume Hood/BSC) dissolve->experiment dissolve->spill dissolve->exposure solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste sharps_waste Collect Sharps Waste experiment->sharps_waste experiment->spill experiment->exposure dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose sharps_waste->dispose spill->dispose Clean-up Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obscuraminol F
Reactant of Route 2
Obscuraminol F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.